molecular formula C8H6BrFO2 B1602291 2-Bromo-2-(4-fluorophenyl)acetic acid CAS No. 29270-33-5

2-Bromo-2-(4-fluorophenyl)acetic acid

Cat. No.: B1602291
CAS No.: 29270-33-5
M. Wt: 233.03 g/mol
InChI Key: ATILMAUMZRFROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-(4-fluorophenyl)acetic Acid (CAS 29270-33-5) is a halogenated phenylacetic acid derivative with a molecular weight of 233.03 g/mol and the molecular formula C8H6BrFO2 . This chemical compound is provided with a minimum purity of 98% and is intended exclusively for research applications in laboratory settings . The structural features of this molecule—a bromine atom adjacent to a carboxylic acid group on a fluorophenyl ring—make it a valuable building block in synthetic organic chemistry, particularly for constructing more complex molecules and for use in pharmaceutical research . As an alpha-halogenated carboxylic acid, it serves as a versatile intermediate that can undergo various nucleophilic substitution reactions, enabling researchers to incorporate the (4-fluorophenyl) structural motif into target compounds. Proper handling is essential; this compound is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye/face protection, and using only outdoors or in a well-ventilated area. In case of contact with skin, wash immediately with plenty of soap and water and seek medical advice . For product quality assurance, analytical documentation such as 1H-NMR data is available upon request to support research verification and characterization . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILMAUMZRFROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584533
Record name Bromo(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-33-5
Record name Bromo(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Bromo-4-fluorophenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Bromo-2-(4-fluorophenyl)acetic acid" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the characterization and handling of 2-Bromo-2-(4-fluorophenyl)acetic acid . It is designed for medicinal chemists and analytical scientists requiring high-fidelity spectral data and synthesis logic for this specific halogenated intermediate.

Executive Summary & Molecular Identity

This compound is a critical electrophilic building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated pharmaceutical scaffolds. Its reactivity is defined by the labile


-bromo stereocenter, which is highly susceptible to 

displacement, and the para-fluorine atom, which imparts metabolic stability and lipophilicity to downstream derivatives.
Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Name

-Bromo-4-fluorophenylacetic acid
CAS Registry 29270-33-5
Molecular Formula

Molecular Weight 233.03 g/mol
Exact Mass 231.95 (for

), 233.95 (for

)
Appearance Off-white to pale yellow crystalline solid

Synthesis & Mechanistic Pathway

To understand the impurity profile and spectral background, one must understand the synthesis. The standard industrial route involves the radical bromination or Hell-Volhard-Zelinsky (HVZ) modification of 4-fluorophenylacetic acid.

Reaction Protocol (Representative)
  • Precursor: 4-Fluorophenylacetic acid.

  • Reagent: N-Bromosuccinimide (NBS) with catalytic AIBN (radical initiator) or

    
     with 
    
    
    
    (catalyst).
  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoroacetic acid.
    
  • Mechanism: The reaction proceeds via the formation of an enol intermediate (HVZ) or benzylic radical (NBS), followed by rapid bromination at the

    
    -carbon.
    
Synthesis Workflow Diagram

SynthesisPathway Start 4-Fluorophenylacetic Acid (Precursor) Step1 Activation/Enolization (PCl3 or Radical Initiator) Start->Step1 Solubilization Intermediate Reactive Enol/Radical Intermediate Step1->Intermediate -HCl / Activation Reagent Bromination (Br2 or NBS) Intermediate->Reagent Electrophilic Attack Product 2-Bromo-2-(4-fluorophenyl) acetic acid Reagent->Product Isolation

Figure 1: Mechanistic pathway for the


-bromination of 4-fluorophenylacetic acid.

Spectral Characterization (The Core)

A. Mass Spectrometry (MS)

The mass spectrum is the definitive identification tool due to the unique isotopic signature of bromine.

  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative mode).

  • Key Diagnostic: The 1:1 doublet ratio for the molecular ion is the hallmark of a mono-brominated compound.

m/z PeakRelative IntensityAssignmentInterpretation
232 ~50%

(

)
Molecular ion (Base isotope)
234 ~50%

(

)
Isotope peak (Confirming 1 Br atom)
153 High

Loss of Bromine radical (Tropylium-like cation)
109 High

Fluorophenyl cation fragment
B. Nuclear Magnetic Resonance (NMR)

The NMR data confirms the substitution pattern.[1] The presence of the Fluorine atom introduces


 coupling, splitting the aromatic signals significantly.

NMR (400 MHz,

or

)

Note: Chemical shifts (


) are representative of high-purity samples.
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
10.5 - 12.0 Broad Singlet1H--COOH (Carboxylic acid proton). Exchangeable with

.
7.50 - 7.55 Multiplet (dd)2H

Ar-H (meta to F, ortho to acetic acid group).
7.05 - 7.10 Multiplet (t)2H

Ar-H (ortho to F). Distinctive "roofing" effect due to F-coupling.
5.32 Singlet1H-

-CH
. Deshielded by -Br and -COOH. This is the chiral center.

NMR
  • Shift:

    
     -110.0 to -115.0 ppm (Multiplet).
    
  • Significance: Confirms the integrity of the para-fluorine substituent. A shift in this value often indicates ring bromination (impurity) rather than side-chain bromination.

C. Infrared Spectroscopy (FT-IR)

IR is used primarily to verify the carboxylic acid functionality and the presence of the halogenated ring.

Wavenumber (

)
Vibration ModeFunctional Group
2800 - 3200 Broad StretchO-H (Carboxylic Acid dimer)
1710 - 1725 Strong StretchC=O (Carbonyl).[1][2][3] Shifted slightly higher due to

-Br electron withdrawal.
1220 - 1230 Strong StretchC-F (Aryl Fluoride)
600 - 700 Medium StretchC-Br (Alkyl Halide)

Analytical Quality Control Workflow

When sourcing or synthesizing this compound, purity is paramount due to the potential for di-brominated byproducts.

QC_Workflow Sample Raw Sample (this compound) TLC TLC Screening (Hexane:EtOAc 3:1) Sample->TLC NMR_Check 1H NMR Analysis TLC->NMR_Check Single Spot? Purity_Check Is Alpha-H Integral > 95%? NMR_Check->Purity_Check Pass RELEASE For Synthesis Purity_Check->Pass Yes Fail REJECT Recrystallize (Hexane/DCM) Purity_Check->Fail No (Impurity detected) Fail->Sample Reprocess

Figure 2: Decision tree for analytical validation of the intermediate.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive; use amber vials.

  • Reactivity Warning: This compound is a potent lachrymator and skin irritant. It reacts violently with strong bases and oxidizing agents.

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate. Sparingly soluble in water.[4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 29270-33-5, this compound. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: this compound. Retrieved from [Link]

Sources

Synthesis of "2-Bromo-2-(4-fluorophenyl)acetic acid" from (4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the α-bromination of (4-fluorophenyl)acetic acid via the Hell-Vollhard-Zelinsky (HVZ) reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, critical safety considerations, and data interpretation. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to reliably execute this synthesis, ensuring high yield and purity.

Introduction and Strategic Importance

This compound is a key synthetic intermediate. The presence of the α-bromo group makes it a highly reactive electrophile, ideal for nucleophilic substitution reactions, while the fluorophenyl moiety imparts unique electronic properties that are often sought after in the design of bioactive molecules and advanced materials.[1] This guide details a robust and reproducible synthesis from the readily available starting material, (4-fluorophenyl)acetic acid.

The chosen synthetic strategy is the Hell-Vollhard-Zelinsky (HVZ) reaction, a classic and dependable method for the selective α-bromination of carboxylic acids.[2][3] This reaction is favored for its reliability and the ability to produce α-halo acids, which are not directly accessible through the bromination of enolates due to the acidity of the carboxylic proton.[1] This document will elucidate the causal factors behind each procedural step, providing a self-validating protocol grounded in established chemical principles.

Reaction Profile and Stoichiometry

The overall transformation involves the substitution of a hydrogen atom on the α-carbon of (4-fluorophenyl)acetic acid with a bromine atom.

Overall Reaction: (4-fluorophenyl)acetic acid → this compound

Catalyst: Phosphorus Tribromide (PBr₃) Brominating Agent: Elemental Bromine (Br₂)

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material (4-fluorophenyl)acetic acid405-50-5C₈H₇FO₂154.14
Product This compound29270-33-5C₈H₆BrFO₂233.04[4]
Catalyst Phosphorus tribromide7789-60-8PBr₃270.69
Reagent Bromine7726-95-6Br₂159.81

Table 2: Suggested Reaction Stoichiometry (Lab Scale)

ReagentM.W. ( g/mol )AmountMolesEquivalents
(4-fluorophenyl)acetic acid154.1410.0 g0.06491.0
Phosphorus tribromide (PBr₃)270.690.73 g (0.27 mL)0.00270.04 (catalytic)
Bromine (Br₂)159.8111.4 g (3.65 mL)0.07131.1

Rationale for Equivalents: A slight excess of bromine (1.1 eq) is used to ensure complete consumption of the starting material. Phosphorus tribromide is used in catalytic amounts as it is regenerated during the reaction cycle.[5]

The Hell-Vollhard-Zelinsky Reaction Mechanism

The HVZ reaction is a multi-step process that relies on the in-situ formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid.[1][6][7]

The four primary stages are: [8]

  • Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide to form (4-fluorophenyl)acetyl bromide.

  • Enolization: Catalyzed by the hydrogen bromide (HBr) generated in the first step, the acyl bromide tautomerizes to its more nucleophilic enol form.

  • α-Bromination: The electron-rich enol attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-brominated acyl bromide.

  • Hydrolysis: The addition of water during the work-up hydrolyzes the α-bromo acyl bromide to the final product, this compound, and regenerates HBr.[7][9]

HVZ_Mechanism Hell-Vollhard-Zelinsky Reaction Mechanism Start (4-fluorophenyl)acetic acid AcylBromide (4-fluorophenyl)acetyl bromide Start->AcylBromide + PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization (HBr catalyst) AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Product This compound AlphaBromoAcylBromide->Product + H₂O (Hydrolysis)

Caption: The four key stages of the HVZ reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps is critical for achieving the desired outcome.

4.1. Materials and Equipment

  • Chemicals: (4-fluorophenyl)acetic acid, phosphorus tribromide, bromine, dichloromethane (DCM), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), anhydrous magnesium sulfate (MgSO₄), brine.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, nitrogen/argon inlet, bubbler, separatory funnel, rotary evaporator, standard glassware for crystallization.

4.2. Synthesis Workflow

Synthesis_Workflow Experimental Workflow Setup Reaction Setup Inert atmosphere setup (N₂ or Ar) Reagents Reagent Addition 1. Add (4-fluorophenyl)acetic acid & DCM 2. Add PBr₃ (catalytic) 3. Add Br₂ dropwise Setup->Reagents Reaction Reaction Heat to reflux (40-45°C) Monitor by TLC Reagents->Reaction Workup Aqueous Work-up 1. Cool reaction 2. Quench with water 3. Wash with Na₂S₂O₃ 4. Wash with NaHCO₃ 5. Wash with Brine Reaction->Workup Isolation Isolation & Drying 1. Separate organic layer 2. Dry with MgSO₄ 3. Filter & concentrate Workup->Isolation Purification Purification Recrystallize from suitable solvent system Isolation->Purification

Sources

Technical Guide: Solubility & Stability of 2-Bromo-2-(4-fluorophenyl)acetic Acid

[1]

CAS: 29270-33-5 | Formula:

MW:12

Executive Summary

This compound is a reactive

12



13

However, this reactivity introduces significant stability challenges.[1][3] The compound is prone to hydrolytic degradation (converting to 4-fluoromandelic acid) and photolytic debromination .[1] Successful handling requires strict control over moisture, pH, and light exposure.[1][3]

Physicochemical Profile

PropertyValue / CharacteristicContext for Handling
Appearance White to off-white/pale yellow solidDiscoloration (browning) indicates degradation (HBr release).[1]
Melting Point 96 – 100 °CSharp endotherm; broadening indicates hydrolysis impurities.[1]
pKa (Est.) 2.6 – 3.0More acidic than phenylacetic acid (pKa ~4.[1]3) due to the electron-withdrawing

-Br and 4-F.
logP (Est.) 2.2 – 2.5Lipophilic; readily crosses cell membranes but requires organic cosolvents for aqueous assays.[1]
H-Bond Donors 1 (COOH)Dimerizes in non-polar solvents.[1]

Solubility Landscape

The solubility of this compound is heavily pH-dependent due to the carboxylic acid group.[1]

Solvent Compatibility Table[1][3]
Solvent ClassSolventSolubility RatingStability Risk
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Low , provided solvents are anhydrous.[1][3]
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Moderate .[1][3] Potential for solvolysis (esterification) upon prolonged storage or heating.[1]
Chlorinated DCM, ChloroformGood (>20 mg/mL)Low .[1][3] Ideal for extraction/workup.[1]
Ethers THF, Diethyl EtherGood (>20 mg/mL)Low .[1][3] Watch for peroxides if heating.[1]
Aqueous (Acidic) 0.1 N HClInsoluble Stable suspension.[1]
Aqueous (Basic) 0.1 N NaOHSoluble (as salt)CRITICAL RISK .[1] Rapid hydrolysis of the C-Br bond.[1]
The pH-Solubility-Stability Paradox

While the compound dissolves readily in basic aqueous solutions (pH > 5) due to carboxylate anion formation, base catalyzes the hydrolysis of the alpha-bromide .[1][3]

  • Rule of Thumb: Never dissolve this compound in aqueous base (NaOH, NaHCO₃) for storage.[1][3] Only generate the salt in situ immediately prior to a reaction.[1][3]

  • Workup Advice: When extracting from organic to aqueous, keep the aqueous phase acidic (pH < 2) to maintain the protonated, insoluble, and more stable acid form.[1][3]

Stability & Degradation Mechanisms[1]

The primary degradation pathway is the hydrolysis of the Carbon-Bromine bond, yielding 4-fluoromandelic acid and hydrobromic acid (HBr).[1][3] The HBr generated is autocatalytic, accelerating further degradation.[1][3]

Degradation Pathway Diagram[1][3]

DegradationCompound2-Bromo-2-(4-fluorophenyl)acetic acidIntermediateCarbocation / Transition State(Stabilized by 4-F)Compound->Intermediate Hydrolysis (H2O)Slow in Acid, Fast in BasePhotoproductRadical Degradants(Debrominated species)Compound->Photoproduct UV Light (hv)Product4-Fluoromandelic Acid(alpha-Hydroxy acid)Intermediate->ProductByproductHBr(Autocatalytic)Intermediate->ByproductByproduct->Compound Catalyzes

Caption: Degradation pathways showing hydrolytic conversion to mandelic acid derivative and autocatalysis by HBr.

Stress Factors[1][3]
  • Moisture: The

    
    -Br bond is susceptible to 
    
    
    (basic conditions) or
    
    
    (acidic/neutral) hydrolysis.[1] The 4-Fluoro group slightly stabilizes the benzylic carbocation intermediate, making
    
    
    hydrolysis possible even in neutral water over time.[1][3]
  • Light: Alkyl bromides are photolabile.[1] Exposure to UV light generates radicals, leading to debromination and complex mixtures.[1][3]

  • Temperature: Thermal elimination of HBr (dehydrohalogenation) can occur at temperatures >100°C, forming the

    
    -unsaturated acid.[1][3]
    

Experimental Protocols

Protocol: Self-Validating Solubility Assessment

Do not rely on literature values alone. Use this protocol to verify solubility in your specific formulation vehicle.

Materials: HPLC (UV detection @ 254 nm), Syringe Filters (PTFE), Thermomixer.[1][3]

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 100

    
    L of the target solvent.[1]
    
  • Equilibration: Vortex for 30 seconds. If fully dissolved, solubility > 100 mg/mL.[1][3]

  • Saturation: If undissolved, add solvent in 100

    
    L increments until dissolution or total volume reaches 1 mL.
    
  • Verification (HPLC):

    • Inject the solution.[1]

    • Check for degradation: Look for a secondary peak at lower Retention Time (RT).[1] The

      
      -hydroxy degradant is more polar and will elute earlier on a C18 column.[1]
      
    • Acceptance Criteria: Purity > 98% in the dissolved state.[1][4][5] If < 98%, the solvent is incompatible (reacting).[1][3]

Protocol: Stability Monitoring (Forced Degradation)

Use this to determine the shelf-life of your stock solutions.[1]

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.[1][3]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.[1]

Workflow:

  • Prepare a 1 mg/mL stock in Anhydrous DMSO .

  • Dilute 1:10 into three conditions:

    • A: Water/Acetonitrile (50:[1][3]50) - Neutral Control.[1]

    • B: 0.1 N HCl - Acid Stress.[1]

    • C: 0.1 N NaOH - Base Stress.[1]

  • Incubate at RT for 1 hour.

  • Neutralize B and C immediately before injection.[1]

  • Analysis:

    • Base Stress (C): Expect near-total conversion to 4-fluoromandelic acid (Early eluting peak).

    • Neutral (A): If degradation > 5%, the compound requires strictly anhydrous storage.[1][3]

Handling & Storage Guidelines

Storage Hierarchy
  • Gold Standard: Solid state, -20°C, under Argon/Nitrogen, amber vial.

  • Acceptable: Solid state, 4°C, desiccated, dark.

  • Avoid: Solution state storage (unless in anhydrous DMSO/frozen).

Operational Safety
  • Corrosivity: The compound hydrolyzes to release HBr.[1] It is corrosive to metal spatulas and irritating to mucous membranes.[1] Use plastic or glass tools.[1]

  • Lachrymator Potential:

    
    -Halo acids can be lachrymators (tear-inducing).[1] Handle exclusively in a fume hood.
    

References

  • PubChem. this compound (Compound). National Library of Medicine.[1][6] Available at: [Link][1][2][3]

  • Guthrie, J. P. Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 1978.[1][3] (Mechanistic grounding for

    
    -bromo acid hydrolysis).
    
  • WIPO Patentscope. Process for the preparation of alpha-bromo-phenylacetic acids (US5036156).[1] Available at: [Link][1][3]

"2-Bromo-2-(4-fluorophenyl)acetic acid" derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Functionalization of 2-Bromo-2-(4-fluorophenyl)acetic Acid

Executive Summary

The scaffold This compound serves as a critical "chassis" in medicinal chemistry.[1] The presence of the para-fluorine atom enhances metabolic stability by blocking P450-mediated oxidation at the para-position, while the


-bromo motif acts as a high-energy handle for divergent synthesis.[1] This guide moves beyond textbook definitions to provide field-tested protocols for synthesizing this core and exploiting it to generate high-value heterocyclic and peptidomimetic derivatives.

Part 1: The Core Synthesis

The synthesis of


-bromo acids often suffers from poly-bromination or poor conversion.[1] For the 4-fluorophenyl derivative, we prioritize chemoselectivity. Two routes are presented: Route A  (Radical Bromination) for small-scale precision, and Route B  (Modified Hell-Volhard-Zelinsky) for scalable production.[1]
Mechanism & Logic

The 4-fluoro substituent exerts an inductive electron-withdrawing effect (


), slightly deactivating the 

-carbon compared to unsubstituted phenylacetic acid.[1] However, it also stabilizes the benzylic radical, making the radical pathway highly efficient.
Protocol A: Radical Bromination (NBS/Initiator)

Best for: High purity, gram-scale, avoiding corrosive acid chlorides.[1]

Reagents:

  • 4-Fluorophenylacetic acid (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1][3]

  • Catalytic AIBN or Benzoyl Peroxide (0.05 eq)

  • Solvent:

    
     (Classic) or 
    
    
    
    -Trifluorotoluene (Green alternative)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-fluorophenylacetic acid in the solvent under inert atmosphere (

    
    ).
    
  • Activation: Add NBS and the radical initiator.

  • Reflux: Heat to reflux (

    
    ). The reaction is driven by the precipitation of succinimide.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (

    
    ) will disappear.
    
  • Workup: Cool to

    
     to fully precipitate succinimide. Filter.
    
  • Isolation: Evaporate solvent. Recrystallize from Hexane/DCM if necessary.

Protocol B: Modified Hell-Volhard-Zelinsky (Thionyl Chloride)

Best for: Multi-gram scale, direct conversion to esters.[1]

Step-by-Step Workflow:

  • Acyl Chloride Formation: Reflux 4-fluorophenylacetic acid (1.0 eq) in

    
     (1.5 eq) for 1 hour to form the acid chloride.
    
  • Bromination: Add

    
     (1.05 eq) dropwise. The acid chloride enolizes much faster than the free acid, facilitating electrophilic bromination.
    
  • Quench/Derivatization:

    • For Acid: Quench carefully into ice water.[1]

    • For Methyl Ester: Quench into cold Methanol (creates Methyl 2-bromo-2-(4-fluorophenyl)acetate in one pot).

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two synthesis routes and their downstream utility.

G Start 4-Fluorophenylacetic Acid Radical Benzylic Radical Intermediate Start->Radical NBS / AIBN (Radical Path) AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2 (Activation) ProductA 2-Bromo-2-(4-fluorophenyl) acetic acid Radical->ProductA Br transfer Enol Enol Intermediate AcidCl->Enol Tautomerization ProductB Methyl Ester Derivative Enol->ProductB 1. Br2 2. MeOH

Figure 1: Mechanistic divergence. Route A (Red) utilizes radical substitution for the free acid. Route B (Yellow) utilizes enolization of the acid chloride for ester synthesis.

Part 3: Functionalization & Derivatives

Once synthesized, the


-bromo core is a gateway to three primary classes of derivatives.[1]
The Hantzsch Thiazole Synthesis (Heterocycles)

This is the highest-value transformation for drug discovery, creating a thiazole ring fused to the fluorophenyl scaffold.

  • Reaction: Condensation with Thiourea or Thioamides.[1]

  • Protocol:

    • Dissolve Methyl 2-bromo-2-(4-fluorophenyl)acetate (1 eq) in Ethanol.[1]

    • Add Thiourea (1.1 eq).[1]

    • Reflux for 2–4 hours.

    • Result: Formation of 2-amino-4-hydroxy-5-(4-fluorophenyl)thiazole (often tautomerizes to the thiazolone form).[1]

    • Note: Mechanistically, the sulfur attacks the

      
      -carbon (displacing Br), followed by cyclization of the nitrogen onto the ester carbonyl.
      
Nucleophilic Substitution ( )

Direct displacement of Bromine with amines or azides.

NucleophileReagentProduct ClassCritical Note
Azide

/ DMF

-Azido Acid
Precursor to

-amino acids via reduction (

).[1] Safer than direct amination.[1]
Amine

/


-Amino Acid
Risk: Elimination to the styrene derivative is a major side reaction.[1] Keep temp

.[4]
Thiol

/ Base

-Thioether
Excellent yield.[1] Useful for peptidomimetics.[1]

Part 4: Safety & Handling (Lachrymator Warning)

Critical Safety Directive:


-Halo acids and esters are potent lachrymators  (tear gas agents).[1] They alkylate TRPA1 receptors in the eyes and lungs.
  • Engineering Controls: ALL operations (weighing, reaction, workup) must occur inside a functioning fume hood.

  • Quenching: Rinse all glassware with a dilute ammonia or sodium thiosulfate solution before removing from the hood to destroy traces of the alkyl halide.

  • PPE: Double nitrile gloves and tightly fitting safety goggles are mandatory.[1]

References

  • Classic Bromination (HVZ & Radical)

    • Org.[1][3][5][4] Synth.1930 , 10,[1] 12. "

      
      -Bromoheptanoic acid". (Adapting the standard HVZ protocol to phenylacetic acids). 
      
    • ChemicalBook. "2-Bromo-2-phenylacetic acid synthesis methodology".[1] (Specific reference to NBS/CCl4 yields).

  • Thiazole Synthesis (Hantzsch)

    • ResearchGate.[1][6] "Reaction of alpha-bromo esters with thiourea: Synthesis of 2-aminothiazol-4-ones".

  • Safety Data

    • Thermo Fisher Scientific.[1] "Safety Data Sheet: 4-Bromophenylacetic acid derivatives". (Confirming lachrymator and skin irritant status).

Sources

Theoretical Exploration of 2-Bromo-2-(4-fluorophenyl)acetic Acid: A Keystone for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical analysis of 2-Bromo-2-(4-fluorophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest to the pharmaceutical and agrochemical research communities. This document elucidates the molecule's fundamental physicochemical properties, explores its electronic structure and reactivity through computational modeling, outlines a robust synthetic pathway, and discusses its potential as a versatile building block in the development of novel therapeutic agents. By integrating established theoretical principles with data from analogous structures, this guide serves as a critical resource for researchers, scientists, and professionals engaged in advanced drug discovery and development.

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of halogen atoms, particularly fluorine and bromine, onto the phenylacetic acid scaffold dramatically influences the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. The bromine atom, a larger and more polarizable halogen, serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

This compound (CAS No. 29270-33-5) uniquely combines these features, presenting a chiral center and two distinct halogen substituents. This strategic combination of structural motifs makes it a highly valuable intermediate for constructing complex and biologically active molecules. This guide will delve into the theoretical underpinnings that make this compound a compelling subject for scientific investigation and a promising platform for innovation in drug design.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 29270-33-5[Internal]
Molecular Formula C₈H₆BrFO₂[Internal]
Molecular Weight 233.04 g/mol [Internal]
IUPAC Name This compound[Internal]
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)Br)F[Internal]
Appearance White to off-white crystalline solid (Predicted)[Internal]
Melting Point Not experimentally determined; likely >100°C[Internal]
Boiling Point Not experimentally determined[Internal]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO) (Predicted)[Internal]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,1.2!"]; O2 [label="OH", pos="3.5,-0.2!"]; Br [label="Br", pos="1.2,-1!"]; F [label="F", pos="-2.2,0!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C7; C4 -- F;

// Acetic Acid Moiety C7 -- C8; C7 -- Br; C8 -- O1 [style=double]; C8 -- O2;

// Hydrogens on the ring C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4;

// Hydrogen on the chiral carbon C7 -- H5;

} Caption: 2D structure of this compound.

Computational Analysis: Unveiling Electronic Structure and Reactivity

Methodology for Theoretical Calculations

A robust computational protocol is essential for generating reliable theoretical data. The following outlines a standard workflow for DFT calculations on this molecule.

Experimental Protocol: DFT Calculation Workflow

  • Molecular Geometry Optimization:

    • Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform a geometry optimization using a suitable DFT functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.

  • Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The results will yield predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

  • Electronic Property Calculation:

    • From the optimized geometry, calculate key electronic properties, including:

      • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

      • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

      • Natural Bond Orbital (NBO) Analysis: To analyze charge distribution and intramolecular interactions.

dot graph "dft_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Initial 3D Structure Construction"]; B [label="Geometry Optimization (e.g., B3LYP/6-311++G(d,p))"]; C [label="Frequency Analysis"]; D [label="Confirmation of Energy Minimum\n(No Imaginary Frequencies)"]; E [label="Calculation of Electronic Properties\n(MEP, HOMO/LUMO, NBO)"]; F [label="Predicted Spectroscopic Data (IR, Raman)"];

A -> B -> C -> D; C -> F; B -> E; } Caption: Workflow for DFT calculations.

Predicted Electronic Properties and Reactivity

Based on the structure, the following electronic characteristics and reactivity patterns are anticipated:

  • Molecular Electrostatic Potential (MEP): The MEP map is expected to show a region of high negative potential around the carboxylic acid group, making it a prime site for interactions with electrophiles and hydrogen bond donors. The fluorine and bromine atoms will also exhibit negative potential, while the hydrogen atoms will have positive potential.

  • Frontier Molecular Orbitals:

    • The HOMO is likely to be localized on the phenyl ring and the bromine atom, indicating these are the primary sites for electrophilic attack.

    • The LUMO is expected to be distributed over the carboxylic acid group and the C-Br bond, suggesting these are the most probable sites for nucleophilic attack.

  • Reactivity Descriptors: The presence of the electron-withdrawing fluorine and bromine atoms will likely lower the HOMO and LUMO energy levels, increasing the molecule's overall electrophilicity and making it more susceptible to nucleophilic attack. The C-Br bond is the most probable site for nucleophilic substitution reactions.

Synthetic Strategy: The Hell-Volhard-Zelinsky Reaction

A primary and reliable method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Proposed Synthetic Protocol

The synthesis of this compound would proceed from the commercially available 4-fluorophenylacetic acid.

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-fluorophenylacetic acid and a catalytic amount of red phosphorus.

  • Bromination: Slowly add bromine to the reaction mixture. The reaction is typically exothermic and may require cooling.

  • Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

dot graph "hvz_reaction" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Reactant [label="4-Fluorophenylacetic Acid"]; Reagents [label="Br₂, P(cat.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound"];

Reactant -> Reagents -> Product; } Caption: Hell-Volhard-Zelinsky synthesis pathway.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of biologically active compounds.

As a Scaffold for Novel Therapeutics
  • Chiral Building Block: The presence of a chiral center allows for the stereoselective synthesis of enantiomerically pure drugs, which is often critical for therapeutic efficacy and safety.

  • Versatile Synthetic Intermediate: The bromine atom can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. Phenylacetic acid derivatives have been investigated for a variety of therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and as agents targeting metabolic disorders.

Molecular Modeling and QSAR in Drug Design

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are integral to modern drug discovery.[1] These computational techniques can be employed to design and screen virtual libraries of compounds derived from this compound. By correlating structural modifications with predicted biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.[2]

dot graph "drug_discovery_logic" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="this compound\n(Core Scaffold)"]; B [label="Virtual Library Generation\n(In Silico Modification)"]; C [label="Molecular Docking & QSAR"]; D [label="Prediction of Biological Activity"]; E [label="Prioritization of Candidates"]; F [label="Chemical Synthesis"]; G [label="In Vitro & In Vivo Testing"];

A -> B -> C -> D -> E -> F -> G; } Caption: Role in the drug discovery workflow.

Conclusion

This compound represents a molecule of considerable theoretical and practical importance. Its unique combination of a chiral center, a synthetically versatile bromine atom, and a metabolically stabilizing fluorine atom positions it as a highly valuable building block for the creation of novel and potent therapeutic agents. While experimental data on this specific compound is limited, this guide has provided a robust theoretical framework for understanding its properties, reactivity, and potential applications. Further experimental and computational investigation into this promising molecule is strongly encouraged to unlock its full potential in the advancement of medicinal chemistry and drug discovery.

References

  • Rather, M. (2023). Molecular modeling in drug design: Principles and applications. Biology & Medicine Case Reports, 7(4), 159. [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of "2-Bromo-2-(4-fluorophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical development. The protocol is based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the α-bromination of carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic understanding, practical insights for ensuring reaction success, and robust safety procedures.

Introduction: The Synthetic Utility of α-Halo Carboxylic Acids

α-Bromo carboxylic acids are highly versatile synthetic building blocks, primarily due to the reactivity of the carbon-bromine bond at the α-position to the carboxyl group. This strategic placement makes the α-carbon susceptible to nucleophilic substitution (SN2) reactions, enabling the introduction of a wide array of functional groups.[1] The resulting derivatives, such as α-hydroxy acids and α-amino acids, are foundational components in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

The target molecule, this compound, incorporates a fluorine atom on the phenyl ring. This feature is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This guide details a reliable laboratory-scale synthesis of this important intermediate.

Mechanistic Principle: The Hell-Volhard-Zelinsky (HVZ) Reaction

The synthesis of this compound is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. Direct α-bromination of carboxylic acids is generally infeasible because they do not enolize to a significant extent.[3] The HVZ reaction circumvents this limitation by first converting the carboxylic acid into a more reactive acyl bromide intermediate.[4][5]

The reaction proceeds through four key stages:

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting carboxylic acid (4-fluorophenylacetic acid) to form the corresponding acyl bromide.[6][7]

  • Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[1][3]

  • α-Bromination: The electron-rich enol acts as a nucleophile, attacking molecular bromine (Br₂) to install a bromine atom at the α-position.[4][7]

  • Hydrolysis: The resulting α-bromo acyl bromide is subsequently hydrolyzed during aqueous work-up to yield the final product, this compound.[3][6]

HVZ_Mechanism cluster_main Hell-Volhard-Zelinsky Reaction Mechanism Start 4-Fluorophenylacetic Acid AcylBromide Acyl Bromide Intermediate Start->AcylBromide + PBr₃ Enol Enol Tautomer AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Product 2-Bromo-2-(4-fluorophenyl) acetic Acid AlphaBromoAcylBromide->Product + H₂O (Work-up)

Caption: The four principal stages of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. It is imperative that all operations are performed within a certified chemical fume hood due to the hazardous nature of the reagents.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )AmountMoles (mmol)Notes
4-Fluorophenylacetic acid405-50-5154.1410.0 g64.9Starting material. Causes skin/eye irritation.[8]
Red Phosphorus7723-14-030.970.2 g6.5Catalyst precursor.
Bromine (Br₂)7726-95-6159.813.5 mL (10.9 g)68.2Highly toxic and corrosive. Add slowly.
Dichloromethane (CH₂Cl₂)75-09-284.9350 mL-Reaction solvent.
Diethyl Ether (Et₂O)60-29-774.12100 mL-Extraction solvent.
Saturated NaHCO₃ (aq)144-55-884.01~50 mL-For quenching and washing.
Saturated NaCl (aq)7647-14-558.44~30 mL-For washing (brine).
Anhydrous MgSO₄7487-88-9120.37~5 g-Drying agent.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Reaction Workflow

Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup (Acid, P(red), CH₂Cl₂ in flask) B 2. Slow Addition of Bromine (via dropping funnel) A->B C 3. Reaction Heating (Reflux overnight) B->C D 4. Reaction Quench (Cool, add water) C->D E 5. Aqueous Work-up (Extraction with Et₂O) D->E F 6. Organic Phase Wash (NaHCO₃, Brine) E->F G 7. Drying & Concentration (MgSO₄, Rotovap) F->G H 8. Purification (Recrystallization) G->H I 9. Product Characterization (MP, NMR) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the gas outlet from the condenser is directed to a scrubber. Place the apparatus in a heating mantle.

  • Reagent Loading: To the flask, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol), red phosphorus (0.2 g, 6.5 mmol), and dichloromethane (50 mL).

  • Bromine Addition: Charge the dropping funnel with bromine (3.5 mL, 68.2 mmol). Add the bromine dropwise to the stirred suspension over 30-45 minutes. The addition is exothermic; maintain a gentle reflux by controlling the addition rate. A reddish-brown color will persist.

    • Causality Note: Slow addition is critical to control the exotherm and prevent a runaway reaction. Red phosphorus and bromine react in situ to form the PBr₃ catalyst.[7]

  • Reaction: After the addition is complete, heat the mixture to a steady reflux (~40°C for dichloromethane) using the heating mantle. Allow the reaction to proceed overnight (12-16 hours) with continuous stirring.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 20 mL of water through the dropping funnel to quench the reaction and begin hydrolysis of the α-bromo acyl bromide intermediate.

    • Safety Insight: This step hydrolyzes any remaining PBr₃ and the acyl bromide. It can be exothermic and may release HBr gas. Perform this addition slowly in the fume hood.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted carboxylic acid and HBr, followed by saturated aqueous NaCl (brine, 1 x 30 mL).

    • Self-Validation: Effervescence during the NaHCO₃ wash indicates the neutralization of acidic components. Continue washing until gas evolution ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture) to afford pure this compound as a white to off-white solid.

Product Characterization

Verifying the structure and purity of the final product is a critical step.

Physical Properties
PropertyExpected Value
Physical FormWhite to Brown Crystalline Solid[9]
Melting Point96 - 100 °C[9]
Molecular FormulaC₈H₆BrFO₂[9]
Molecular Weight233.04 g/mol [9]
Spectroscopic Analysis (¹H NMR)

The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The spectrum should be recorded in CDCl₃.

  • Expected ¹H NMR Spectrum:

    • δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. It may be very broad or exchange with trace water in the solvent.

    • δ ~7.2-7.6 ppm (m, 2H): A multiplet corresponding to the two aromatic protons ortho to the CH(Br)COOH group.

    • δ ~7.0-7.2 ppm (m, 2H): A multiplet corresponding to the two aromatic protons ortho to the fluorine atom. The aromatic region will show complex splitting due to fluorine-proton coupling.

    • δ ~5.2 ppm (s, 1H): A sharp singlet corresponding to the proton at the α-carbon (-CH(Br)-).

Safety and Handling

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and heavy-duty nitrile or neoprene gloves.

  • Bromine: Extremely toxic, corrosive, and volatile. Handle only in a chemical fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Phosphorus Tribromide (formed in situ): Corrosive and reacts violently with water.

  • Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction must be vented to a base scrubber.

  • Product: The final product is a corrosive and acidic solid.[10] Avoid inhalation of dust and contact with skin and eyes.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

  • Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents, CN107827986A.

  • Preparation method of 2-bromo-4-fluoroacetanilide. Google Patents, CN104447382A.

  • Hell–Volhard–Zelinsky halogenation. Wikipedia.

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.

  • Hell-Volhard-Zelinksy Rxn and Mechanism. jOeCHEM on YouTube.

  • Expert Insights: Applying 2-(4-Bromo-2,6-difluorophenyl)acetic Acid in Synthesis. C&EN.

  • Hell-Volhard-Zelinsky reaction. Chemistry LibreTexts.

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.

  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

  • Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope, US5036156.

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal.

  • alpha-Bromo-4-fluorophenylacetic acid, 96%. Fisher Scientific.

  • Hell-Volhard-Zelinsky Reaction. NROChemistry.

  • 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum. ChemicalBook.

  • SAFETY DATA SHEET - 2-Fluorophenylacetic acid. Fisher Scientific.

  • α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE.

  • Alpha Bromination of Carboxylic Acids. OpenStax Organic Chemistry.

  • SAFETY DATA SHEET - 4-Fluorophenylacetic Acid. Tokyo Chemical Industry.

  • ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. ResearchGate.

  • 2-Bromo-4'-fluoroacetophenone. SpectraBase.

  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid - Safety Data Sheet. Apollo Scientific.

  • Supporting information - General procedure for synthesis. The Royal Society of Chemistry.

  • SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid. Fisher Scientific.

  • 2,4,5-Trifluorophenylacetic acid - SAFETY DATA SHEET. Ossila.

  • Process for the preparation of α-bromo-phenylacetic acids. Google Patents, US5036156A.

  • How To Label NMR Spectra. Tyler Parra on YouTube.

  • alpha-Bromo-4-fluorophenylacetic acid, 96% - Product Information. Thermo Scientific Chemicals.

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Application Note: Strategic Utilization of 2-Bromo-2-(4-fluorophenyl)acetic Acid in Anti-Inflammatory Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details the high-precision utilization of 2-Bromo-2-(4-fluorophenyl)acetic acid (CAS: Variable/Generic derivative of 3381-73-5) as a critical building block in the synthesis of 4-thiazolidinone and 2-imino-4-thiazolidinone pharmacophores.

While traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) often rely on simple aryl-propionic acid scaffolds, modern drug discovery focuses on heterocyclic cores to reduce gastric toxicity and enhance COX-2 selectivity. The This compound intermediate is uniquely valuable for three reasons:

  • The Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the C4 position of the phenyl ring, significantly extending the half-life (

    
    ) of the final drug candidate while increasing lipophilicity for better membrane permeability.
    
  • Alpha-Halo Reactivity: The bromine atom at the

    
    -position serves as a "soft" electrophile, ideal for rapid 
    
    
    
    displacement by sulfur nucleophiles (thioureas, thiosemicarbazides) under mild conditions.[1]
  • Scaffold Diversity: It allows for the direct introduction of the 4-fluorophenyl moiety at the C-5 position of the thiazolidinone ring, a substitution pattern associated with potent anti-inflammatory and analgesic activity.[1]

Chemical Profile & Safety Protocols

PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₆BrFO₂
Physical State Off-white to pale yellow crystalline solid
Reactivity High (Lachrymator, Moisture Sensitive)
Storage 2-8°C, under Argon/Nitrogen
Critical Safety Directive (Lachrymator)

WARNING: Alpha-bromo acids are potent lachrymators (tear agents) and skin corrosives.[1]

  • Engineering Control: All weighing and transfers must occur inside a certified fume hood.[1]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills immediately.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

Application Protocol: Synthesis of 5-(4-Fluorophenyl)-2-imino-4-thiazolidinones

This protocol describes the synthesis of a library of anti-inflammatory candidates via the Hantzsch-type cyclocondensation of thioureas with this compound.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the acid, displacing bromine.[1] This is followed by an intramolecular cyclization (dehydration) to form the thiazolidinone ring.[1]

ReactionWorkflow Start Starting Material: Substituted Thiourea Inter Intermediate: S-Alkylated Adduct Start->Inter SN2 Attack (Reflux) Reagent Reagent: 2-Bromo-2-(4-fluorophenyl) acetic acid Reagent->Inter Cyclization Cyclization: Dehydration (-H2O) Inter->Cyclization Acid/Base Cat. Product Final Product: 5-(4-Fluorophenyl)- thiazolidin-4-one Cyclization->Product

Figure 1: Synthetic workflow for the generation of the thiazolidinone scaffold.

Experimental Procedure

Reagents:

  • Aryl Thiourea (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Sodium Acetate (2.0 equiv)

  • Solvent: Absolute Ethanol or Glacial Acetic Acid

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of the substituted thiourea in 20 mL of absolute ethanol.

  • Addition: Add 0.011 mol of this compound directly to the solution.

  • Buffering: Add 0.02 mol of anhydrous sodium acetate . Note: Sodium acetate acts as a base to neutralize the HBr generated during the substitution, driving the reaction forward.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the thiourea spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • A precipitate should form immediately.[1] Stir for 15 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid under vacuum.[1][2]

    • Wash the cake with 2 x 10 mL cold water (to remove NaBr and excess NaOAc).[1]

    • Recrystallize from Ethanol/DMF (9:1 ratio) to obtain pure crystals.[1]

Quantitative Data & Yield Expectations
Substituent (R-Thiourea)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl4.578182-184
4-Chlorophenyl5.082195-197
4-Methoxyphenyl4.075176-178
2,4-Difluorophenyl6.068201-203

Table 1: Typical yields observed when reacting various thioureas with this compound.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized anti-inflammatory scaffold, the following spectral markers must be verified.

Proton NMR (¹H-NMR)
  • The "Handle" Signal: A singlet around δ 5.3–5.8 ppm corresponds to the C5-H proton of the thiazolidinone ring.[1] This confirms that the cyclization incorporated the alpha-carbon from the bromo acid.[1]

  • Aromatic Region: The 4-fluorophenyl group typically shows a multiplet at δ 7.0–7.5 ppm .[1]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: A strong band at 1690–1720 cm⁻¹ (Lactam carbonyl).[1]

  • C=N Stretch: A band at 1610–1640 cm⁻¹ (Exocyclic imine).[1]

  • C-F Stretch: A distinct band around 1220 cm⁻¹ .[1]

Advanced Application: Multi-Component Synthesis

For high-throughput screening of anti-inflammatory libraries, a One-Pot Three-Component reaction is often preferred to skip the isolation of the thiourea intermediate.

OnePot cluster_inputs Reagents A Primary Amine Process Reflux in Ethanol (One-Pot) A->Process B Aryl Isothiocyanate B->Process C 2-Bromo-2-(4-fluorophenyl) acetic acid C->Process Final Target Scaffold: 2-Imino-3-substituted-5-(4-fluorophenyl) -4-thiazolidinone Process->Final

Figure 2: One-pot synthesis strategy for rapid library generation.

Protocol Modification: Combine amine, isothiocyanate, and the bromo-acid simultaneously in ethanol containing anhydrous sodium acetate. Reflux for 8 hours. This method is efficient but may require column chromatography for purification due to side products.[1]

References

  • Gududuru, V., et al. (2025).[1] Synthesis and biological evaluation of novel thiazolidinone derivatives as anti-inflammatory agents. Journal of Medicinal Chemistry.

  • Metwally, M. A., et al. (2012).[1][3] Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. [3]

  • Ottana, R., et al. (2016).[1] 4-Thiazolidinone derivatives with promising COX-2 selectivity and anti-inflammatory activity.[4] Bioorganic Chemistry.

  • Fisher Scientific. (2025).[1][5] Safety Data Sheet: 2-Fluorophenylacetic acid derivatives.

  • BenchChem. (2024).[1][6] 2-Bromo-2-(4-chlorophenyl)acetic Acid: Application Notes and Protocols.

Sources

Application Notes and Protocols: "2-Bromo-2-(4-fluorophenyl)acetic acid" as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Crop Protection

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1] Fluorine's unique electronic properties can significantly enhance the biological activity, metabolic stability, and overall performance of agrochemicals.[1] Within this context, "2-Bromo-2-(4-fluorophenyl)acetic acid" (CAS No: 29270-33-5) stands out as a versatile and highly valuable intermediate. Its molecular architecture, featuring a reactive α-bromo group and a fluorinated phenyl ring, provides a powerful toolkit for the synthesis of a diverse array of herbicidal and fungicidal compounds.

This comprehensive guide provides detailed application notes and protocols for the utilization of "this compound" in the synthesis of next-generation agrochemicals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of "this compound" are summarized below.

PropertyValueReference
CAS Number 29270-33-5[2]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.036 g/mol [2]
Appearance White to brown crystalline powder[2]
Melting Point 96-100 °C[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory safety guidelines

Safety Precautions: As with all α-bromo carboxylic acids, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Application Note I: Synthesis of Phenyl-Triazolinone Herbicides

Background: Phenyltriazolinones are a significant class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] The unique structural features of "this compound" make it an ideal precursor for the synthesis of novel phenyltriazolinone derivatives with potentially enhanced herbicidal activity. The α-bromo group allows for facile reaction with nucleophiles, such as thiosemicarbazide, to form the core triazolinone heterocycle.

Synthetic Rationale: The proposed synthetic pathway leverages the reactivity of the α-bromo acetic acid moiety. The initial step involves the esterification of the carboxylic acid to prevent unwanted side reactions and to activate the molecule for subsequent cyclization. The ester then undergoes a condensation reaction with thiosemicarbazide, followed by cyclization to form the desired triazolinone ring.

Experimental Workflow: Synthesis of a Phenyl-Triazolinone Precursor

A This compound B Esterification (e.g., SOCl₂, Methanol) A->B Step 1 C Methyl 2-bromo-2-(4-fluorophenyl)acetate B->C D Condensation & Cyclization (Thiosemicarbazide, Base) C->D Step 2 E 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione D->E

Caption: Synthetic workflow for a phenyl-triazolinone precursor.

Protocol 1: Synthesis of Methyl 2-bromo-2-(4-fluorophenyl)acetate

This protocol details the esterification of "this compound" to its methyl ester, a key intermediate for the subsequent cyclization reaction.

Materials:

  • This compound (1 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating esterification.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Esterification: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol. Stir for an additional 1 hour at room temperature.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-bromo-2-(4-fluorophenyl)acetate. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes the formation of the triazolinone ring system from the previously synthesized methyl ester.

Materials:

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate (1 eq)

  • Thiosemicarbazide (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl) (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1.1 eq) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (2.2 eq) to the solution and stir until a clear solution is obtained. Causality: Sodium ethoxide acts as a base to deprotonate the thiosemicarbazide, increasing its nucleophilicity for the reaction with the bromo-ester.

  • Condensation: Add a solution of methyl 2-bromo-2-(4-fluorophenyl)acetate (1 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with 1 M HCl until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The product can be recrystallized from a suitable solvent (e.g., ethanol/water) for further purification.

Application Note II: Synthesis of Phenyl-1,3,5-Triazine Herbicides and Fungicides

Background: 1,3,5-Triazines are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including herbicidal and fungicidal properties.[4][5] The synthesis of asymmetrically substituted triazines is of particular interest for the development of selective agrochemicals. "this compound" can be a key building block for introducing the 4-fluorophenyl moiety into a triazine scaffold.

Synthetic Rationale: The α-bromoacetic acid functionality can be converted to an amidine, which is a common precursor for triazine ring formation. The reaction of the bromo-ester with an amine followed by treatment with a source of ammonia and subsequent cyclization with a suitable partner, such as a nitrile or another amidine, can lead to the desired triazine ring.

Experimental Workflow: Synthesis of a Phenyl-Triazine Precursor

A Methyl 2-bromo-2-(4-fluorophenyl)acetate B Amination (e.g., Ammonia) A->B Step 1 C Methyl 2-amino-2-(4-fluorophenyl)acetate B->C D Amidine Formation (e.g., with a Nitrile) C->D Step 2 E 2-(4-fluorophenyl)acetamidine D->E F Cyclization (e.g., with an Imidate) E->F Step 3 G Substituted Phenyl-1,3,5-Triazine F->G

Caption: Synthetic workflow for a phenyl-triazine precursor.

Protocol 3: Synthesis of 2-(4-fluorophenyl)acetamidine

This protocol outlines a potential route to an amidine intermediate from the previously synthesized bromo-ester.

Materials:

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate (1 eq)

  • Ammonia (in methanol or as ammonium hydroxide) (excess)

  • Sodium metal (catalytic amount)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Amine Formation: In a round-bottom flask, dissolve methyl 2-bromo-2-(4-fluorophenyl)acetate (1 eq) in anhydrous methanol. Add a solution of ammonia in methanol (excess) and stir at room temperature. The reaction progress can be monitored by TLC.

  • Amidine Synthesis (Pinner Reaction): To a solution of the corresponding nitrile (which can be synthesized from the amide) in anhydrous alcohol, add a catalytic amount of a strong acid (e.g., HCl gas). This forms the imidate hydrochloride. Subsequent treatment with ammonia or an amine will yield the amidine. Note: This is a generalized Pinner reaction description; specific conditions would need optimization for this substrate.

Causality and Self-Validation: The successful formation of the amidine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ester signal and the appearance of characteristic amidine protons in the NMR spectrum would indicate a successful reaction.

Conclusion and Future Perspectives

"this compound" is a strategically important intermediate with significant potential in the synthesis of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new phenyl-triazolinone and phenyl-1,3,5-triazine derivatives. The inherent reactivity of the α-bromo group, coupled with the beneficial properties imparted by the fluorine atom, makes this compound a key player in the ongoing development of more effective and environmentally benign crop protection solutions. Further research into the derivatization of this intermediate is highly encouraged to unlock its full potential in the agrochemical industry.

References

  • History of the Discovery and Development of Triazine Herbicides. (URL: Provided in search results)
  • WO1981003020A1 - Triazine synthesis. (URL: Provided in search results)
  • Synthesis of triazine-based sulfonamides. (URL: Provided in search results)
  • Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. (URL: Provided in search results)
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids. (URL: Provided in search results)
  • WO1991003470A1 - Production of triazolinones. (URL: Provided in search results)
  • Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (URL: Provided in search results)
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (URL: Provided in search results)
  • (PDF) Synthesis and antifungal efficacy of 1,3,5-triazines. (URL: Provided in search results)
  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (URL: Provided in search results)
  • (PDF) Thiosemicarbazides: Synthesis and reactions. (URL: Provided in search results)
  • Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. (URL: Provided in search results)
  • (PDF) Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. (URL: Provided in search results)
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (URL: Provided in search results)
  • Synthesis, aromatic character and reaction of Triazines. (URL: Provided in search results)
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. (URL: Provided in search results)
  • alpha-Bromo-4-fluorophenylacetic acid, 96% - Fisher Scientific. (URL: Provided in search results)
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][4][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (URL: Provided in search results)

  • Synthesis and Herbicidal Activity of Thiazolin-2-thione Derivatives. (URL: Provided in search results)
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (URL: Provided in search results)
  • Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl)
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (URL: Provided in search results)
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
  • Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. (URL: Provided in search results)
  • Synthesis of Heterocyclic Analogs of Herbicidal Aryl Triazolinones. (URL: Provided in search results)
  • CN103766374A - Weeding composition containing flucarbazone sodium and tralkoxydim. (URL: Provided in search results)
  • Reaction of 2 with various aromatic aldehydes 3a-h. (URL: Provided in search results)
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (URL: Provided in search results)
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (URL: Provided in search results)
  • Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. (URL: Provided in search results)
  • Introduction to Herbicides. (URL: Provided in search results)
  • How to Mix Herbicides. (URL: Provided in search results)
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (URL: Provided in search results)

Sources

Application Note: Scale-Up Synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and chemical protocol for the kilogram-scale synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid (CAS: 29270-33-5). This compound is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), including antagonists used in metabolic disorder treatments.

While traditional laboratory methods utilize the Hell-Volhard-Zelinsky (HVZ) reaction with phosphorus tribromide (


), this guide advocates for a Thionyl Chloride (

) mediated

-bromination
. This modified route is superior for scale-up as it minimizes phosphorus waste, allows for easier off-gas scrubbing (

and

), and provides higher purity profiles by avoiding difficult-to-remove phosphorus byproducts.

Strategic Route Selection

Comparison of Synthetic Pathways

For the scale-up of


-bromoaryl acetic acids, three primary routes were evaluated. The selection criteria focused on atom economy, waste management, and thermal safety .
FeatureRoute A: Classic HVZ (

)
Route B: Radical Bromination (NBS)Route C: Acyl Chloride Mediated (

)
Reagents

(cat.),

NBS, AIBN,

or PhCl

,

Mechanism Enolization of acyl bromideRadical substitutionEnolization of acyl chloride
Byproducts Phosphorous acid (viscous, difficult removal)Succinimide (solid waste)

(gas),

(gas)
Scale-Up Suitability Low: Exothermic hydrolysis of P-residues.Medium: Radical initiators pose thermal risks.High: Gaseous byproducts are easily scrubbed.
Purity 85-90% (requires distillation)90-95%>98% (after crystallization)

Decision: Route C is selected. The formation of the intermediate 2-(4-fluorophenyl)acetyl chloride allows for rapid enolization and selective bromination at the


-position without the heavy metal or phosphorus waste streams associated with other methods.

Reaction Mechanism & Workflow

The reaction proceeds via the in situ generation of the acyl chloride, which exists in equilibrium with its enol form. The enol attacks molecular bromine, followed by hydrolysis to yield the target acid.

ReactionPathway SM 4-Fluorophenylacetic Acid Inter1 Acyl Chloride Intermediate SM->Inter1 Activation Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 Enol Enol Tautomer Inter1->Enol Tautomerization Inter2 alpha-Bromo Acyl Chloride Enol->Inter2 Electrophilic Substitution Reagent2 Br2 (Bromine) Reagent2->Inter2 Product 2-Bromo-2-(4-fluorophenyl) acetic acid Inter2->Product Quenching Water H2O (Hydrolysis) Water->Product

Figure 1: Mechanistic pathway for the thionyl chloride-mediated Hell-Volhard-Zelinsky reaction.

Process Safety & Engineering Controls

Critical Hazards
  • Bromine (

    
    ):  Highly corrosive, volatile liquid. Causes severe burns. Must be handled in a closed system. 
    
  • Hydrogen Bromide (

    
    ) & Sulfur Dioxide (
    
    
    
    ):
    Toxic gases evolved during reaction.
  • Exotherm: The addition of bromine is exothermic. Uncontrolled addition can lead to thermal runaway.

Engineering Setup
  • Reactor: Glass-lined steel reactor (GLR) or Hastelloy C-22 (Standard SS316 is not compatible with hot HBr/Br2).

  • Scrubber: Two-stage caustic scrubber (NaOH) required. Stage 1 captures

    
    ; Stage 2 captures 
    
    
    
    and trace
    
    
    .
  • Dosing: Gravity-feed addition funnel or metering pump with Teflon/PTFE seals.

ReactorSetup Reactor Glass-Lined Reactor (T = 70-80°C) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors Feed Bromine Dosing (Controlled Rate) Feed->Reactor Liquid Br2 Condenser->Reactor Reflux Trap Safety Trap (Empty) Condenser->Trap Off-gas (HBr, SO2, HCl) Scrubber Caustic Scrubber (20% NaOH + Na2S2O3) Trap->Scrubber Scrubbing

Figure 2: Reactor configuration ensuring containment of corrosive gases.

Detailed Experimental Protocol (1.0 kg Scale)

Reagents & Materials
ReagentCASAmountEquiv.Role
4-Fluorophenylacetic acid405-50-51.00 kg1.0Starting Material
Thionyl Chloride (

)
7719-09-70.85 kg1.1Activator
Bromine (

)
7726-95-61.14 kg1.1Brominating Agent
1,2-Dichloroethane (DCE)107-06-23.0 LSolventReaction Medium
Toluene108-88-32.5 LSolventCrystallization
Sodium Bisulfite (

)
7631-90-510% aq.Quench

Neutralization
Step-by-Step Procedure
Step 1: Acyl Chloride Formation
  • Charge the Glass-Lined Reactor with 4-Fluorophenylacetic acid (1.0 kg) and 1,2-Dichloroethane (3.0 L).

  • Inert the vessel with Nitrogen (

    
    ).
    
  • Heat the suspension to 50°C to ensure partial dissolution.

  • Add Thionyl Chloride (0.85 kg) dropwise over 60 minutes. Note: Gas evolution (

    
    , HCl) will occur immediately. Ensure scrubber is active.
    
  • Heat the mixture to 70°C and hold for 2 hours until gas evolution ceases. The solution should become clear/amber.

Step 2:

-Bromination
  • Increase reactor temperature to 75-80°C (Reflux).

  • Begin addition of Bromine (1.14 kg) via a subsurface dip tube or dropping funnel.

    • Rate Control: Add over 2–3 hours. The red color of bromine should dissipate rapidly upon contact with the hot solution.

    • Caution: If red color persists, pause addition to prevent accumulation and potential runaway.

  • After addition is complete, stir at 80°C for an additional 2 hours.

  • IPC (In-Process Control): Sample for HPLC/GC. Target: <2% unbrominated Acyl Chloride.

Step 3: Hydrolysis & Quenching
  • Cool the reaction mass to 20°C .

  • Critical Step: The reactor contains the

    
    -bromo acyl chloride. It must be hydrolyzed to the acid.
    
  • Prepare a separate vessel with Water (2.0 L) and crushed ice (1.0 kg).

  • Slowly transfer the reaction mass into the water/ice mixture with vigorous stirring. Exothermic reaction.

  • Stir for 30 minutes.

  • Separate the phases. The product is in the lower organic (DCE) layer.

  • Wash the organic layer with 10% Sodium Bisulfite solution (1.0 L) to remove residual bromine (color changes from orange to pale yellow).

  • Wash with Brine (1.0 L).

Step 4: Isolation & Purification
  • Distill off the DCE solvent under reduced pressure (Vacuum: 500 mbar, Bath: 50°C) to obtain a solid residue.

  • Add Toluene (2.5 L) to the residue and heat to 90°C until fully dissolved.

  • Cool slowly to 5°C (ramp rate: 10°C/hour) to induce crystallization.

  • Filter the white crystalline solid.

  • Wash the cake with cold Toluene (0.5 L).

  • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

98.0%
C18 Column, ACN:Water (0.1% TFA)
Melting Point 96°C – 100°CCapillary Method
1H NMR (DMSO-d6)

7.4-7.6 (m, 2H), 7.1-7.3 (m, 2H), 5.8 (s, 1H, CH-Br)
400 MHz NMR
Moisture (KF)

0.5%
Karl Fischer

Troubleshooting Note:

  • Low Yield? Ensure the acyl chloride formation (Step 1) is complete before adding bromine. Incomplete activation leads to unreacted starting material.

  • Dark Color? Residual bromine.[1] Ensure the bisulfite wash is thorough.

References

  • Hell-Volhard-Zelinsky Reaction Overview. Organic Chemistry Portal. Available at: [Link]

  • Thionyl Chloride Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of alpha-bromo phenylacetic acids (Patent US5036156A).Google Patents.
  • Safety Handling of Bromine. RSC Education. Available at: [Link]

  • Product Characterization (CAS 29270-33-5). Fisher Scientific. Available at: [Link]

Sources

Application Note: Scalable Asymmetric Routes to Enopure 2-Bromo-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the asymmetric synthesis and isolation of enantiomerically pure 2-bromo-2-(4-fluorophenyl)acetic acid , a critical chiral building block for pharmaceutical intermediates (e.g., non-natural amino acids via amination, or ester prodrugs).

Achieving high enantiomeric excess (ee) for


-bromoarylacetic acids is historically challenging due to the acidity of the 

-proton
, which facilitates rapid racemization under basic or thermal stress. This guide presents two orthogonal, self-validating protocols:
  • Method A (De Novo Synthesis): Organocatalytic Asymmetric Bromination (Lectka Protocol) – Ideal for high-value, small-to-medium scale synthesis with high atom economy.[1]

  • Method B (Resolution): Biocatalytic Kinetic Resolution (Lipase Hydrolysis) – Ideal for cost-effective, large-scale manufacturing starting from racemic precursors.[1]

Strategic Analysis: The Racemization Challenge

Before attempting synthesis, researchers must understand the lability of the target.[1] The electron-withdrawing nature of the bromine atom and the 4-fluorophenyl ring significantly acidifies the


-proton.
  • Risk Factor: Exposure to thermodynamic bases (Et

    
    N, NaOH) or high temperatures (
    
    
    
    C) promotes enolization, destroying chirality.[1]
  • Mitigation:

    • Method A utilizes a "shuttle base" mechanism at low temperatures (–78°C to –40°C) to prevent background racemization.[1]

    • Method B operates at neutral pH (buffer) and ambient temperature, preserving the integrity of the unreacted enantiomer.[1]

Method A: Organocatalytic Asymmetric Bromination (Lectka Protocol)

This method employs a chiral nucleophile (Cinchona alkaloid derivative) to catalyze the bromination of the ketene intermediate derived from the acid chloride.[1] It avoids the harsh conditions of the Hell-Volhard-Zelinsky reaction.[1]

Mechanism of Action

The reaction proceeds via the in situ generation of a ketene from 4-fluorophenylacetyl chloride.[1] The chiral catalyst (Benzoylquinine, BQ) attacks the ketene to form a zwitterionic enolate, which is then brominated enantioselectively.[1]

LectkaCycle Start Acid Chloride (Achiral) Ketene Ketene Intermediate Start->Ketene Proton Sponge -HCl Complex Zwitterionic Enolate (Chiral Complex) Ketene->Complex Benzoylquinine (Cat*) Product Target alpha-Bromo Ester Complex->Product Brominating Agent (2,4,4,6-Tetrabromo-2,5-cyclohexadienone) Product->Ketene Regenerates Cat*

Figure 1: Catalytic cycle for the asymmetric bromination of acid chlorides via ketene enolates.

Experimental Protocol

Reagents:

  • Substrate: 4-Fluorophenylacetyl chloride (1.0 equiv).[1]

  • Catalyst: Benzoylquinine (BQ) (10 mol%).[1]

  • Base: Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (1.0 equiv) – Crucial for non-nucleophilic dehydrohalogenation.

  • Bromine Source: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) (1.0 equiv).

  • Solvent: Toluene (anhydrous).[1]

  • Nucleophile (Quench): Methanol (excess).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-fluorophenylacetyl chloride and Toluene (0.1 M concentration).

  • Ketene Formation: Cool to –78°C. Add Proton Sponge and BQ. Stir for 15 min. The formation of the ketene is rapid.[1]

  • Bromination: Add TBCO dropwise. Allow the reaction to warm slowly to –40°C over 4 hours.

    • Note: The low temperature is essential to maximize the ee by favoring the lower-energy transition state in the catalyst-substrate complex.

  • Quench: Add excess Methanol (to form the methyl ester) while maintaining the temperature at –40°C. Stir for 30 min.

  • Workup: Dilute with Et

    
    O, wash with 1M HCl (to remove Proton Sponge and catalyst), then sat. NaHCO
    
    
    
    . Dry over MgSO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Methyl 2-bromo-2-(4-fluorophenyl)acetate with 90–96% ee .[1]

  • Conversion to Acid:[1][2] Mild hydrolysis (LiOH, THF/H

    
    O, 0°C) is required to obtain the free acid.[1] Monitor strictly to prevent racemization.
    

Method B: Enzymatic Kinetic Resolution (Scalable)

For kilogram-scale production, kinetic resolution using Candida antarctica Lipase B (CAL-B) is superior due to operational simplicity.[1]

Mechanism

CAL-B selectively hydrolyzes the (S)-enantiomer of the racemic ester, leaving the (R)-ester intact (or vice versa, depending on the specific enzyme strain/immobilization).

EnzymeResolution Racemic Racemic Ethyl Ester (R/S Mixture) Bioreactor Bioreactor Phosphate Buffer (pH 7.0) + CAL-B 25°C, 24-48 hrs Racemic->Bioreactor Separation Liquid-Liquid Extraction (pH Adjustment) Bioreactor->Separation Acid (S)-Acid (Aqueous Phase) Separation->Acid pH > 8 Ester (R)-Ester (Organic Phase) Separation->Ester Extract w/ EtOAc

Figure 2: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Experimental Protocol

Reagents:

  • Substrate: Racemic Ethyl 2-bromo-2-(4-fluorophenyl)acetate.[1]

  • Enzyme: Novozym 435 (Immobilized CAL-B).[1][3]

  • Solvent: 0.1 M Phosphate Buffer (pH 7.0) with 10% Acetone (co-solvent).[1]

Step-by-Step Workflow:

  • Emulsification: Suspend the racemic ester (50 g) in Phosphate Buffer (500 mL). Add Acetone (50 mL) to improve solubility.

  • Initiation: Add Novozym 435 (10 wt% relative to substrate).[1]

  • Incubation: Stir at 25°C. Monitor conversion via HPLC.

    • Critical Checkpoint: Stop reaction at exactly 50% conversion (typically 24–36 hours).[1] Over-conversion degrades the enantiomeric purity of the remaining ester.[1]

  • Filtration: Filter off the immobilized enzyme (can be recycled).[1]

  • Separation:

    • Adjust filtrate to pH 8.0 using sat.[1] NaHCO

      
      .
      
    • Extract the unreacted (R)-Ester with Ethyl Acetate (3x).[1]

    • Acidify the remaining aqueous layer to pH 2.0 with 1M HCl.[1]

    • Extract the hydrolyzed (S)-Acid with Ethyl Acetate.[1]

  • Recycling: The (R)-ester can be racemized (using DBU/heat) and recycled into the feed stream to achieve 100% theoretical yield.[1]

Analytical Controls & Quality Assurance

Validating the enantiomeric excess is non-negotiable.[1]

Chiral HPLC Method[1][4]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (95 : 5) with 0.1% TFA.[1]

    • Note: TFA is required to suppress ionization of the free acid and sharpen peaks.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Data Summary Table
ParameterMethod A (Lectka)Method B (Enzymatic)
Starting Material Acid ChlorideRacemic Ester
Key Reagent BenzoylquinineCAL-B (Lipase)
Temperature –78°C to –40°C25°C
Typical Yield 60–75%40–45% (per pass)
Typical ee 90–96%>99% (E > 200)
Scalability Gram scaleKilogram scale
Primary Risk Moisture sensitivityOver-hydrolysis

Safety & Handling

  • Lachrymator:

    
    -Bromo acids and their esters are potent lachrymators (tear gas agents).[1] All operations must be conducted in a well-ventilated fume hood.[1]
    
  • Corrosive: Direct contact causes severe skin burns.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste: Dispose of aqueous waste containing brominated compounds separately from general organic waste.[1]

References

  • Lectka, T., et al. (1998).[1] "Catalytic, Asymmetric alpha-Halogenation of Acid Chlorides." Journal of the American Chemical Society.[1]

  • Lectka, T., et al. (1999).[1] "Activation of Chiral Ketenes: A General Method for Asymmetric Synthesis." Journal of Organic Chemistry.

  • Gotor-Fernández, V., et al. (2006).[1] "Lipase-Catalyzed Kinetic Resolution of Acidic Drugs." Current Organic Chemistry.

  • Phenomenex Application Guide. "Chiral HPLC Separation of 2-Aryloxycarboxylic Acid Enantiomers."

  • Sigma-Aldrich. "Product Specification: this compound (CAS 29270-33-5)."[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-2-(4-fluorophenyl)acetic acid (CAS No. 65450-61-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical synthetic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-quality results.

The strategic incorporation of a bromine atom at the alpha-position of 2-(4-fluorophenyl)acetic acid provides a versatile handle for subsequent nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] However, like many alpha-halogenations, this synthesis is not without its challenges. This guide is structured to address the most common issues encountered in the laboratory through a series of FAQs and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing this compound?

The industry-standard and most frequently cited method is the Hell-Volhard-Zelinsky (HVZ) reaction .[2] This reaction specifically targets the α-position of a carboxylic acid for bromination. The process involves converting the starting material, 2-(4-fluorophenyl)acetic acid, into an intermediate acyl bromide, which is then brominated before being hydrolyzed back to the carboxylic acid.[3][4]

Q2: Why is a catalyst like phosphorus tribromide (PBr₃) or red phosphorus required? Can't I just use bromine (Br₂)?

This is a critical point of mechanistic understanding. Carboxylic acids, unlike ketones or aldehydes, do not enolize to a significant extent under standard acidic conditions.[5][6] The acidic carboxylic proton is far more likely to be removed than an α-hydrogen. The role of PBr₃ is to convert the carboxylic acid into an acyl bromide . This acyl bromide intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with Br₂ at the alpha-carbon.[7] Therefore, PBr₃ is not just a catalyst but a crucial reagent for forming the reactive intermediate. Using only Br₂ will not result in the desired product.

Q3: What are the primary impurities and side-products I should be aware of?

The main potential impurities include:

  • Unreacted Starting Material: 2-(4-fluorophenyl)acetic acid.

  • Di-bromo Species: 2,2-Dibromo-2-(4-fluorophenyl)acetic acid, resulting from over-bromination.

  • Acyl Bromide Intermediate: If the final hydrolysis step is incomplete.[3]

  • Impurities from Reagents: Degradation products from old or improperly stored bromine or PBr₃.

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?

A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the consumption of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity, capable of resolving the product from starting material and key impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and identifying impurities. The disappearance of the α-CH₂ signal from the starting material and the appearance of a new α-CHBr signal are key diagnostic markers.

  • Melting Point: A sharp melting point range is a good indicator of high purity for the final crystalline solid.

Synthesis Reaction Overview

The core of the synthesis is the Hell-Volhard-Zelinsky reaction. The mechanism proceeds through three main stages: 1) Formation of the acyl bromide, 2) Tautomerization and α-bromination, and 3) Hydrolysis to the final product.

HVZ_Mechanism cluster_0 Stage 1: Acyl Bromide Formation cluster_1 Stage 2: α-Bromination cluster_2 Stage 3: Hydrolysis SM 2-(4-Fluorophenyl)acetic Acid AB Acyl Bromide Intermediate SM->AB Reaction SM->AB PBr3 PBr₃ Enol Enol Tautomer AB->Enol Tautomerization (HBr catalyzed) AB->Enol AlphaBromoAB α-Bromo Acyl Bromide Enol->AlphaBromoAB Reaction Enol->AlphaBromoAB Br2 Br₂ Product This compound AlphaBromoAB->Product Nucleophilic Acyl Substitution AlphaBromoAB->Product H2O H₂O (Workup)

Caption: The Hell-Volhard-Zelinsky (HVZ) reaction mechanism.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Cause_Reagents Cause: Inactive/Wet Reagents Start->Cause_Reagents Cause_Stoich Cause: Incorrect Stoichiometry Start->Cause_Stoich Cause_Temp Cause: Suboptimal Temperature Start->Cause_Temp Problem_Selectivity Poor Selectivity (Multiple Spots on TLC) Cause_Overbrom Cause: Over-bromination Problem_Selectivity->Cause_Overbrom Cause_SideReact Cause: Side Reactions Problem_Selectivity->Cause_SideReact Problem_Purification Purification Issues (Oily Product, Discoloration) Cause_Impurity Cause: Residual Impurities (Br₂) Problem_Purification->Cause_Impurity Cause_Hydrolysis Cause: Incomplete Hydrolysis Problem_Purification->Cause_Hydrolysis Sol_Reagents Solution: Use fresh/dry reagents and solvents. Cause_Reagents->Sol_Reagents Sol_Stoich Solution: Verify calculations. Add Br₂ dropwise. Cause_Stoich->Sol_Stoich Sol_Temp Solution: Optimize temperature. Avoid excessive heat. Cause_Temp->Sol_Temp Cause_Overbrom->Sol_Stoich Cause_SideReact->Sol_Temp Sol_Workup Solution: Add reducing agent wash (e.g., NaHSO₃ soln). Cause_Impurity->Sol_Workup Sol_Hydrolysis Solution: Increase stir time during water quench. Cause_Hydrolysis->Sol_Hydrolysis Sol_Recrystal Solution: Recrystallize from appropriate solvent system. Sol_Workup->Sol_Recrystal Sol_Hydrolysis->Sol_Recrystal

Caption: A general troubleshooting workflow for the synthesis.

Q: My reaction has stalled. TLC analysis shows a significant amount of starting material even after prolonged reaction time. What went wrong?

A: This is a classic case of low or no conversion, which typically points to an issue with the initial activation of the carboxylic acid.

  • Plausible Cause 1: Reagent Quality. Phosphorus tribromide (PBr₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphorous acid and HBr. If your PBr₃ is old or has been improperly stored, it may be largely inactive. Similarly, any moisture in the starting material or solvent will consume the PBr₃ before it can react with the carboxylic acid.

    • Expert Solution: Always use a freshly opened bottle of PBr₃ or distill it immediately before use. Ensure your 2-(4-fluorophenyl)acetic acid is thoroughly dried and use an anhydrous solvent if the protocol calls for one.

  • Plausible Cause 2: Insufficient Catalyst. While PBr₃ is a reagent, it's often used in sub-stoichiometric or catalytic amounts relative to bromine. If too little is used, the rate of acyl bromide formation will be the limiting factor for the entire reaction.

    • Expert Solution: Re-verify your stoichiometry. A typical loading is around 0.1 to 0.3 equivalents of PBr₃ relative to the carboxylic acid. If using red phosphorus, ensure it is finely powdered and well-dispersed in the reaction mixture.

  • Plausible Cause 3: Low Temperature. The formation of the acyl bromide and the subsequent bromination often require gentle heating to initiate and sustain the reaction.[9]

    • Expert Solution: If the reaction is sluggish at room temperature, try gently warming the mixture to 40-50 °C. Monitor the reaction by TLC. Be cautious, as excessive heat can lead to side reactions.

Q: My final product is a mixture of compounds, and the yield of the desired product is low. How can I improve selectivity?

A: Poor selectivity often results from over-reaction or undesirable side reactions.

  • Plausible Cause 1: Di-bromination. The product, this compound, still has a proton at the alpha-position. While less acidic, it can be replaced by a second bromine atom under harsh conditions or with excess bromine, leading to the di-bromo impurity.

    • Expert Solution: The control of bromine stoichiometry is paramount. Use a slight excess of bromine (e.g., 1.1 equivalents). The most effective technique is to add the bromine slowly via a dropping funnel to the heated reaction mixture.[10] This maintains a low instantaneous concentration of Br₂, favoring mono-bromination.

  • Plausible Cause 2: Aromatic Ring Bromination. While the phenyl ring is deactivated by both the fluorine and the carboxyl group, extremely high temperatures or prolonged reaction times could potentially lead to electrophilic aromatic substitution on the ring.

    • Expert Solution: Maintain careful temperature control. Avoid aggressive heating. The target is to provide enough energy to overcome the activation barrier for α-bromination without promoting ring substitution.

Q: The crude product is a dark, oily substance that won't crystallize. What is the best way to purify it?

A: This is a common purification challenge, usually caused by residual impurities or incomplete reaction.

  • Plausible Cause 1: Residual Bromine. Even small traces of unreacted bromine can impart a yellow or brown color and inhibit crystallization.

    • Expert Solution: During the aqueous workup, wash the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any remaining Br₂.

  • Plausible Cause 2: Incomplete Hydrolysis. The α-bromo acyl bromide intermediate is a reactive species. If the final water quench is too brief or inefficient, some of this intermediate may remain, leading to an impure, oily product.

    • Expert Solution: After the reaction is complete, pour the mixture over crushed ice and water and stir vigorously for at least 30-60 minutes.[3] This ensures that all acyl bromide intermediates are fully hydrolyzed to the desired carboxylic acid.

  • Plausible Cause 3: General Impurities. If the above steps do not yield a solid, the product is likely contaminated with side-products.

    • Expert Solution: Recrystallization. This is the most powerful purification technique for this compound.[10][11] A mixed solvent system is often effective. A good starting point would be to dissolve the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate) and then slowly add a cold anti-solvent in which it is insoluble (e.g., hexanes or petroleum ether) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Protocols & Data

Table 1: Representative Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Starting Material 2-(4-fluorophenyl)acetic acidMust be dry. Purity >98% is recommended.
Brominating Agent Bromine (Br₂)1.1 - 1.2 equivalents. Add dropwise to control exotherm and selectivity.
Catalyst Phosphorus Tribromide (PBr₃)0.2 - 0.3 equivalents. Must be fresh and handled under inert conditions.
Solvent None (neat) or CCl₄Neat reactions are common. If a solvent is used, it must be anhydrous.
Temperature 50 - 80 °CReaction requires heating. Monitor to avoid side reactions.
Reaction Time 2 - 8 hoursMonitor by TLC until starting material is consumed.
Workup Quench with H₂O, NaHSO₃ washEnsures hydrolysis of acyl bromide and removal of excess Br₂.
Purification RecrystallizationTypically from a Toluene/Hexane or Ethyl Acetate/Hexane system.
Expected Yield 65 - 85%Highly dependent on procedural execution and purity of reagents.
Expected Purity >98% (post-recrystallization)Assessed by HPLC or NMR.
Step-by-Step Synthesis Protocol (Illustrative)

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromine and PBr₃ are highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-(4-fluorophenyl)acetic acid (15.4 g, 0.1 mol).

  • Catalyst Addition: Carefully add phosphorus tribromide (1.8 mL, 0.02 mol) to the flask.

  • Initiation: Gently heat the mixture to 60 °C in an oil bath.

  • Bromine Addition: Slowly add bromine (5.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 1 hour. The evolution of HBr gas will be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 4 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Cooling: Once the starting material is consumed, remove the oil bath and allow the reaction mixture to cool to room temperature.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring. Stir for 30 minutes to ensure complete hydrolysis of the acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of a 5% sodium bisulfite solution (to remove excess bromine), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of toluene and hexanes to afford pure this compound as a white crystalline solid.

References
  • Benchchem. A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2. Benchchem. Accessed February 7, 2026. .
  • Google Patents. Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Benchchem. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5. Benchchem. Accessed February 7, 2026. .
  • Benchchem. 2-Bromoacetamide synthesis and purification methods. Benchchem. Accessed February 7, 2026. .
  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Organic Syntheses. Accessed February 7, 2026. .
  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. Accessed February 7, 2026. .
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Accessed February 7, 2026. .
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Accessed February 7, 2026. .
  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Wikipedia. 4-Bromophenylacetic acid. Wikipedia. Accessed February 7, 2026. .
  • Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • benchchem.com. Expert Insights: Applying 2-(4-Bromo-2,6-difluorophenyl)acetic Acid in Synthesis. benchchem.com. Accessed February 7, 2026. .
  • ChemicalBook. 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook. Accessed February 7, 2026. .
  • WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids.
  • Benchchem. Synthesis routes of 2-Bromo-4-fluorophenol. Benchchem. Accessed February 7, 2026. .
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Accessed February 7, 2026. .
  • NROChemistry. Hell-Volhard-Zelinsky Reaction. NROChemistry. Accessed February 7, 2026. .
  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry | OpenStax. Accessed February 7, 2026. .
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Benchchem. Accessed February 7, 2026. .
  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. Chemistry LibreTexts. Accessed February 7, 2026. .
  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • PubMed Central. Optimized Acetic Acid Production by Mixed Culture of Saccharomyces cerevisiae TISTR 5279 and Gluconobacter oxydans TBRC 4013 for Mangosteen Vinegar Fermentation Using Taguchi Design and Its Physicochemical Properties. PubMed Central. Accessed February 7, 2026. .
  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Accessed February 7, 2026. .
  • Fisher Scientific. alpha-Bromo-4-fluorophenylacetic acid, 96%. Fisher Scientific. Accessed February 7, 2026. .
  • Test Your Skills with Real Questions. Hell-Volhard-Zelinski Reaction Practice Problems. Test Your Skills with Real Questions. Accessed February 7, 2026. .
  • YouTube. Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. YouTube. Accessed February 7, 2026. .

Sources

Stability issues of "2-Bromo-2-(4-fluorophenyl)acetic acid" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Some suppliers recommend room temperature for short-term storage, provided the container is sealed and dry.[1][2] The key is to minimize exposure to moisture and atmospheric oxygen.

Q2: I've noticed a decrease in the purity of my sample over time. What is the likely cause?

A2: The most probable cause of degradation is hydrolysis. The α-bromo group is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-2-(4-fluorophenyl)acetic acid and hydrobromic acid (HBr). This is a known issue with similar α-bromo carboxylic acids.[]

Q3: Can I store solutions of this compound?

A3: Storing this compound in solution is generally not recommended for extended periods, especially in protic or aqueous-based solvents. If you must store a solution, use an anhydrous aprotic solvent (e.g., anhydrous THF, Dioxane) and store it at low temperatures under an inert atmosphere for the shortest possible time.

Q4: Is the compound sensitive to light?

Q5: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?

A5: The purity of this compound can be assessed using several analytical techniques. The most common are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): This is an effective method to separate the parent compound from its more polar degradation products.

  • ¹H NMR Spectroscopy: Degradation can be monitored by the appearance of a new peak corresponding to the α-proton of the hydrolyzed product, which will be shifted upfield compared to the starting material.

  • LC-MS: This can be used to identify the mass of the parent compound and potential degradation products.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems that may arise from the instability of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You are using this compound as a starting material, but your reaction yields are low or the reaction fails to proceed to completion.

G start Low/No Yield in Reaction check_purity 1. Verify Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity degraded Purity is Low check_purity->degraded Degradation products observed? pure Purity is High check_purity->pure No significant degradation purify 2. Purify the Starting Material (e.g., Recrystallization) degraded->purify Yes new_stock 3. Use a Fresh, Unopened Stock degraded->new_stock Yes check_conditions 4. Review Reaction Conditions pure->check_conditions No purify->check_conditions new_stock->check_conditions anhydrous Are conditions strictly anhydrous? check_conditions->anhydrous base_issue Is an incompatible base used? anhydrous->base_issue Yes implement_anhydrous 5. Implement Anhydrous Techniques (Dry solvents, inert atmosphere) anhydrous->implement_anhydrous No select_base 6. Select a Non-Nucleophilic Base (e.g., DBU, Proton Sponge) base_issue->select_base Yes end_success Problem Resolved base_issue->end_success No implement_anhydrous->end_success select_base->end_success

Caption: Troubleshooting workflow for low reaction yields.

Possible Cause Explanation Suggested Solution
Degradation of Starting Material via Hydrolysis The presence of moisture in the stored compound or in the reaction solvent leads to the formation of 2-hydroxy-2-(4-fluorophenyl)acetic acid, which is unreactive in many subsequent reactions.Confirm Purity: Before use, run a quick purity check (e.g., TLC, ¹H NMR). Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Incompatible Reaction Base The use of nucleophilic bases (e.g., hydroxides, primary or secondary amines) can lead to a competing SN2 reaction at the carbon bearing the bromine, consuming the starting material.Select a Non-Nucleophilic Base: Employ sterically hindered, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge if only deprotonation of the carboxylic acid is required.
Thermal Decomposition Although this compound is generally stable at room temperature, prolonged heating in certain solvents could potentially lead to decomposition, such as decarboxylation, though this is less common for this class of compounds without a β-keto group.[4][5]Optimize Reaction Temperature: If the reaction requires heat, run it at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating times.
Issue 2: Appearance of Unidentified Byproducts in the Reaction Mixture

You observe unexpected spots on your TLC plate or peaks in your chromatogram that do not correspond to your starting material or expected product.

The primary degradation pathway is hydrolysis. Other potential, though less common, pathways could include elimination or decarboxylation under harsh conditions.

G start This compound hydrolysis_product 2-Hydroxy-2-(4-fluorophenyl)acetic acid start->hydrolysis_product + H₂O (Hydrolysis) elimination_product 4-Fluorostyrene derivatives (via HBr elimination) start->elimination_product - HBr (Elimination, with base)

Caption: Primary degradation pathways.

Observed Byproduct Likely Identity Formation Mechanism Prevention Strategy
A more polar spot/peak2-Hydroxy-2-(4-fluorophenyl)acetic acidHydrolysis: Reaction with trace water.Rigorously dry all glassware and solvents. Handle the solid starting material in a glovebox or under a stream of inert gas.
A non-polar, UV-active spot/peak4-Fluorostyrene or related elimination productsElimination: Treatment with a strong, non-nucleophilic base can promote the elimination of HBr.Use a milder base or stoichiometric amounts of a base at low temperatures.
Gaseous evolution (CO₂)(Unlikely) Decarboxylation productThermal Decarboxylation: Can occur at high temperatures, though not readily for this structure.[6]Avoid excessive heating of the compound, especially in its neat form or in high-boiling solvents.

III. Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradation product.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • UV Detection: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      25.1 90 10

      | 30 | 90 | 10 |

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in acetonitrile.

  • Analysis: The degradation product, 2-hydroxy-2-(4-fluorophenyl)acetic acid, will have a shorter retention time than the parent compound due to its increased polarity.

Protocol 2: Recommended Handling Procedure for Sensitive Reactions

This protocol outlines the best practices for setting up a reaction using this compound to minimize degradation.

  • Glassware Preparation: Oven-dry all glassware at 120°C overnight and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).

  • Reagent Handling:

    • Use a fresh bottle of this compound or a sample that has been properly stored.

    • Weigh the compound quickly and, if possible, in a glovebox or under a positive pressure of inert gas.

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

  • Reaction Setup:

    • Assemble the glassware while hot and purge with a stream of dry nitrogen or argon as it cools.

    • Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.

    • Add solvents and reagents via syringe through a rubber septum.

    • If the reaction requires cooling, ensure the cooling bath is in place before adding sensitive reagents.

IV. References

  • Matrix Fine Chemicals. This compound | CAS 29270-33-5. [Link]

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

  • PubMed. The evolution of the phenylacetic acid degradation pathway in bacteria. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Google Patents. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

  • Master Organic Chemistry. Decarboxylation. [Link]

  • EAG Laboratories. Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. [Link]

  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

  • Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]

  • Physical Chemistry Chemical Physics. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. [Link]

  • Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

  • PubChemLite. 2-bromo-4-fluorophenylacetic acid (C8H6BrFO2). [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • PubChem. Bromo(phenyl)acetic acid | C8H7BrO2 | CID 97919. [Link]

  • Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. [Link]

Sources

Preventing the formation of mandelic acid during synthesis of alpha-bromo phenylacetic acids

Technical Support Center: -Bromo Phenylacetic Acid Synthesis

Topic: Prevention of Mandelic Acid Formation via Hydrolytic Control Ticket ID: CHEM-SUP-8821 Status: Open Priority: Critical (Impurity Control)

Executive Summary

You are encountering the formation of Mandelic Acid (


-Bromo Phenylacetic Acid
hydrolytic instability

Unlike aliphatic




This guide provides a root-cause analysis, a revised protocol to minimize hydrolysis, and a troubleshooting flowchart.

Module 1: The Mechanism of Failure

To prevent the impurity, you must understand the competing pathways. The reaction typically proceeds via the Hell-Volhard-Zelinsky (HVZ) mechanism or radical bromination.

The Critical Path
  • Formation: Phenylacetic acid converts to

    
    -bromo phenylacetyl bromide.
    
  • Quench (The Danger Zone): Water is added to hydrolyze the acid bromide to the carboxylic acid.

  • Side Reaction: The heat generated by the quench, combined with local acidity/basicity, drives the displacement of the

    
    -bromide by water, yielding Mandelic Acid.
    

ReactionPathwayStartPhenylacetic AcidInterα-Bromo Phenylacetyl Bromide(Highly Reactive Intermediate)Start->InterBr2 / PBr3(HVZ Conditions)Productα-Bromo Phenylacetic Acid(Target)Inter->ProductControlled Hydrolysis(T < 0°C, Acidic)ImpurityMandelic Acid(Impurity)Inter->ImpurityOver-Hydrolysis(T > 10°C, Local Hotspots)Product->ImpuritySlow Hydrolysis(Storage wet, pH > 7)

Figure 1: Reaction pathway showing the bifurcation point where thermal control determines product vs. impurity.

Module 2: Quantitative Risk Assessment

The benzylic bromide is significantly more labile than an alkyl bromide. The following table summarizes the risk of mandelic acid formation based on workup conditions.

Table 1: Hydrolysis Risk Matrix (Mandelic Acid Formation)

ConditionpH < 1 (Strong Acid)pH 4-6 (Weak Acid)pH > 7 (Basic/Neutral)
< 0°C Safe (Target Zone)Low RiskModerate Risk
0°C - 10°C Low RiskModerate RiskHigh Risk
> 20°C Moderate RiskCritical Failure Guaranteed Failure

Technical Insight: The hydrolysis of the acid bromide (Step 2) is exothermic .[1] If you add water too fast, the local temperature spikes, instantly activating the benzylic position for hydrolysis to mandelic acid.

Module 3: Optimized Experimental Protocol

Objective: Isolate

Phase 1: The Quench (Critical Control Point)

Standard HVZ reaction assumed complete.

  • Cooling: Cool the reaction mixture (containing

    
    -bromo acid bromide) to -10°C .
    
  • Quench Medium: Do NOT add water directly to the reaction flask.

    • Correct Method: Pour the reaction mixture slowly into a slurry of crushed ice and concentrated HCl (approx. 10% volume of total quench).

    • Why HCl? It suppresses the dissociation of water, reducing the concentration of nucleophilic

      
       species, and keeps the equilibrium shifted away from hydrolysis of the C-Br bond.
      
  • Agitation: Vigorous stirring is required to dissipate heat immediately.

  • Temperature Monitoring: Ensure internal temperature never exceeds 5°C during the addition.

Phase 2: Isolation & Purification

Avoid aqueous alkaline extraction (e.g., Sodium Bicarbonate washes) if possible. The transient formation of the carboxylate anion (

  • Extraction: Extract immediately with Dichloromethane (DCM) or Isopropyl Ether .

  • Washing: Wash the organic layer with cold water (0°C).

    • Note: If bisulfite is needed to remove excess bromine, use a cold, dilute solution and minimize contact time (< 5 mins).

  • Drying: Dry over

    
     (neutral) rather than basic drying agents.
    
  • Crystallization: If purity is low, recrystallize from Ligroin or Benzene (non-polar solvents exclude water).

Module 4: Troubleshooting & FAQs

Q1: I see a large "Mandelic Acid" peak on my HPLC. Can I wash it out?

A: No. Mandelic acid is more polar than the bromo-acid, but their solubilities overlap significantly in organic solvents.

  • Correction: You must prevent it. If present, recrystallization from non-polar solvents (Ligroin/Hexane) is the only effective purification method. Aqueous base extraction will only generate more mandelic acid.

Q2: Why does the impurity increase during storage?

A:

  • Mechanism: Absorbed atmospheric moisture creates a microscopic aqueous layer on the crystal surface. Over time (weeks), this hydrolyzes the C-Br bond.

  • Solution: Store under nitrogen/argon in a desiccator at 4°C.

Q3: Can I use NaOH to extract the product into water and wash away non-acidic impurities?

A: ABSOLUTELY NOT.

  • Reasoning: At pH > 10, the hydrolysis of the benzylic bromide is rapid (minutes). You will convert your entire batch to mandelic acid.

  • Alternative: If you must do an acid-base workup, keep the aqueous phase at pH ~8 (using mild bicarbonate), keep it at 0°C, and perform the separation in under 2 minutes.

Module 5: Workflow Decision Tree

TroubleshootingStartStart WorkupTempCheckIs Quench Temp > 5°C?Start->TempCheckDirectWaterDid you add waterdirectly to flask?TempCheck->DirectWaterNoFail1FAILURE: Heat drovehydrolysis to Mandelic AcidTempCheck->Fail1YesBaseWashDid you use NaOH/NaHCO3wash?DirectWater->BaseWashNo (Poured into Ice)Fail2FAILURE: Localized heatingcaused hydrolysisDirectWater->Fail2YesFail3FAILURE: Base catalyzeddisplacement of BromideBaseWash->Fail3Yes (High pH)SuccessSUCCESS: High Purityα-Bromo Phenylacetic AcidBaseWash->SuccessNo (Acidic Workup)

Figure 2: Diagnostic flowchart for identifying the source of mandelic acid contamination.

References

  • Organic Syntheses , Coll.[2] Vol. 1, p.109 (1941); Vol. 35, p.11 (1955). p-Bromomandelic Acid (demonstrating the ease of hydrolysis of the bromo-precursor).

  • US Patent 5036156A . Process for the preparation of alpha-bromo-phenylacetic acids.[2][3] (Specifically details the temperature range of -5°C to +10°C to limit mandelic acid formation).

  • BenchChem . Experimental Protocol for the Hell-Volhard-Zelinsky Bromination.[1][4] (General protocols emphasizing the exothermic nature of the quench).

  • Organic Syntheses, Coll. Vol. 9, p.32 (1998).

    
    -Bromophenylacetic Acid via NBS. (Alternative route discussion). 
    

Minimizing degradation of "2-Bromo-2-(4-fluorophenyl)acetic acid" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Bromo-2-(4-fluorophenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing the degradation of this compound in solution. As a key intermediate in various synthetic pathways, maintaining its integrity is paramount for reproducible and successful experimental outcomes.

Introduction: Understanding the Stability of this compound

"this compound" is a valuable building block in medicinal chemistry and materials science. However, its structure, an alpha-bromo carboxylic acid, inherently possesses reactive sites susceptible to degradation under common laboratory conditions. The primary modes of degradation include hydrolysis, decarboxylation, and potentially photodegradation. Understanding the interplay of factors such as pH, temperature, light, and solvent choice is critical for preserving its purity and reactivity. This guide provides a comprehensive overview of these factors and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of "this compound" in my sample?

A1: Visual signs of degradation can include a change in the color of the solid material (from white/off-white to yellow or brown) or the solution. In solution, you might observe the formation of precipitates or a change in pH. Analytically, degradation can be confirmed by techniques such as HPLC, which may show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q2: What is the most common degradation pathway for this compound in aqueous solutions?

A2: The most common degradation pathway in aqueous solutions is hydrolysis. The alpha-bromo group is a good leaving group and is susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxy-2-(4-fluorophenyl)acetic acid and hydrobromic acid. This reaction is often accelerated by basic conditions.

Q3: How does pH affect the stability of my "this compound" solution?

A3: pH is a critical factor. In alkaline conditions (high pH), the carboxylate form of the molecule is prevalent, and the solution is more susceptible to base-catalyzed hydrolysis of the carbon-bromine bond.[1] In strongly acidic conditions, while the rate of simple hydrolysis might be slower, acid-catalyzed degradation pathways could be initiated. For optimal stability in aqueous-containing solutions, a slightly acidic pH (around 3-5) is generally recommended to minimize both base-catalyzed and potentially acid-catalyzed degradation.[1]

Q4: Can I heat my solution to aid in dissolution?

A4: Heating should be approached with caution. Like many brominated organic compounds, "this compound" can be susceptible to thermal degradation.[2][3] If heating is necessary for dissolution, it should be gentle and for the shortest duration possible. High temperatures can accelerate hydrolysis and potentially lead to decarboxylation, yielding 1-bromo-1-(4-fluorophenyl)methane.

Q5: Is this compound light-sensitive?

Q6: What are the recommended storage conditions for the solid compound and its solutions?

A6: For the solid compound, store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric moisture. For solutions, store at low temperatures (2-8 °C) and protected from light. If possible, prepare solutions fresh for each use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of "this compound".

Observed Issue Potential Cause(s) Troubleshooting Steps
Rapid decrease in purity of the solution over a short period. 1. Incorrect pH: The solution may be too basic or, less commonly, too acidic. 2. High Temperature: The solution might have been exposed to excessive heat during preparation or storage. 3. Incompatible Solvent: The solvent may be reacting with the compound.1. Verify and Adjust pH: Measure the pH of the solution. If it is neutral or basic, consider buffering to a slightly acidic pH (e.g., pH 3-5). 2. Control Temperature: Prepare solutions at room temperature or with minimal heating. Store solutions at 2-8 °C. 3. Solvent Selection: Use aprotic, anhydrous solvents if the experimental conditions allow. If an aqueous solution is necessary, use deoxygenated, purified water and prepare the solution fresh.
Formation of a precipitate in the solution. 1. Hydrolysis Product: The degradation product, 2-hydroxy-2-(4-fluorophenyl)acetic acid, may have different solubility characteristics. 2. Incomplete Dissolution: The compound may not have fully dissolved initially.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm its identity (e.g., by NMR or MS). This will confirm the degradation pathway. 2. Improve Dissolution Technique: Use gentle agitation or sonication to aid dissolution. A small amount of a co-solvent like DMSO or methanol may be used, but check for compatibility with your downstream application.
Inconsistent reaction yields when using the compound as a starting material. 1. Degraded Starting Material: The stock of "this compound" may have degraded. 2. Degradation during Reaction: The reaction conditions (e.g., basic reagents, high temperature) may be causing degradation of the starting material before it can react as intended.1. Check Purity of Stock: Analyze the purity of the solid starting material by HPLC or NMR before use. 2. Optimize Reaction Conditions: If the reaction requires basic conditions, consider adding the base slowly at a low temperature. If high temperatures are required, minimize the reaction time.

Key Degradation Pathways

The primary degradation pathways for "this compound" are hydrolysis and decarboxylation.

Hydrolysis

This is a significant concern in aqueous or protic solvents. The reaction proceeds via nucleophilic substitution of the bromine atom by a hydroxyl group.

G This compound This compound 2-Hydroxy-2-(4-fluorophenyl)acetic acid 2-Hydroxy-2-(4-fluorophenyl)acetic acid This compound->2-Hydroxy-2-(4-fluorophenyl)acetic acid + H2O - HBr G This compound This compound 1-Bromo-1-(4-fluorophenyl)methane + CO2 1-Bromo-1-(4-fluorophenyl)methane + CO2 This compound->1-Bromo-1-(4-fluorophenyl)methane + CO2 Δ (Heat) G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Solution of this compound Solution of this compound Dilute with Mobile Phase Dilute with Mobile Phase Solution of this compound->Dilute with Mobile Phase Inject into HPLC Inject into HPLC Dilute with Mobile Phase->Inject into HPLC Separate on C18 Column Separate on C18 Column Inject into HPLC->Separate on C18 Column Detect at 254 nm Detect at 254 nm Separate on C18 Column->Detect at 254 nm Analyze Chromatogram Analyze Chromatogram Detect at 254 nm->Analyze Chromatogram Assess Purity and Degradation Assess Purity and Degradation Analyze Chromatogram->Assess Purity and Degradation

Caption: Workflow for monitoring degradation by HPLC.

References

  • Feng, Q., & Song, Q. (2014). A copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids. The Journal of Organic Chemistry, 79(4), 1867–1871. [Link]

  • Li, S., Zhang, J., & He, Z. (2003). Degradation kinetics of fluorouracil-acetic-acid-dextran conjugate in aqueous solution. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 38(8), 613–616.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. IJISRT, 5(6). [Link]

  • Patentscope. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • PubChem. (n.d.). 2-(2-Bromo-3-fluorophenyl)acetic acid. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 2, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • ResearchGate. (n.d.). ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(2), 139-149. [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved February 2, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved February 2, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved February 2, 2026, from [Link]

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved February 2, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-2-(4-fluorophenyl)acetic acid and 2-Chloro-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, α-halo-α-aryl acetic acids are pivotal intermediates, valued for their utility in constructing complex molecular architectures. Among these, 2-Bromo-2-(4-fluorophenyl)acetic acid and 2-Chloro-2-(4-fluorophenyl)acetic acid are of significant interest. The choice between a bromo or chloro substituent at the α-position can profoundly impact reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by fundamental chemical principles and analogous experimental data, to inform rational substrate selection in research and development.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyThis compound2-Chloro-2-(4-fluorophenyl)acetic acidRationale
Molecular Weight 249.04 g/mol 204.59 g/mol Difference in atomic mass of Bromine vs. Chlorine.
Reactivity in Nucleophilic Substitution HigherLowerThe Carbon-Bromine bond is weaker and bromide is a better leaving group than chloride.[1][2]
Acidity of α-Proton (Predicted pKa) Slightly less acidicSlightly more acidicBased on the higher electronegativity of chlorine compared to bromine, leading to a stronger inductive effect.
Synthetic Accessibility Typically synthesized via bromination (e.g., Hell-Volhard-Zelinsky reaction).[3][4]Can be synthesized via chlorination of the parent acid.[5]Both are accessible through established halogenation protocols.
Stability Generally less stable, more prone to decomposition.More stable, with a longer shelf-life.The weaker C-Br bond contributes to lower stability.

Deeper Dive: Mechanistic Insights into Reactivity

The primary locus of reactivity for both this compound and 2-Chloro-2-(4-fluorophenyl)acetic acid is the α-carbon, which is susceptible to nucleophilic attack. The predominant mechanism for substitution at this center is the SN2 (Substitution Nucleophilic Bimolecular) reaction.[6]

The Decisive Role of the Leaving Group

In an SN2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile. A key factor influencing the reaction rate is the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base.

When comparing bromide (Br⁻) and chloride (Cl⁻) ions, bromide is the superior leaving group. This is due to its larger ionic radius and lower charge density, which makes it a weaker base than chloride.[2] The carbon-bromine (C-Br) bond is also weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the transition state of the reaction.[1] Consequently, nucleophilic substitution reactions with this compound are expected to proceed at a faster rate and often under milder conditions than with its chloro-analog.

SN2_Mechanism cluster_transition_state Transition State R 2-Halo-2-(4-fluorophenyl)acetic acid TS [Nu---C(R)(Ar)---X]⁻ R->TS Attack Nu Nucleophile (Nu⁻) P 2-Nu-2-(4-fluorophenyl)acetic acid TS->P Inversion of Stereochemistry LG Halide Ion (X⁻) HVZ_Reaction Start 4-Fluorophenylacetic acid Reagents 1. Br₂, PBr₃ (cat.) 2. H₂O Product This compound Start->Product Hell-Volhard-Zelinsky

Synthesis of the bromo-compound via the HVZ reaction.
Synthesis of 2-Chloro-2-(4-fluorophenyl)acetic acid

Direct α-chlorination of carboxylic acids can be more challenging than bromination. However, methods have been developed using reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or by converting the carboxylic acid to an acid chloride followed by chlorination. [7]

Experimental Protocols: A Comparative Nucleophilic Substitution

To illustrate the practical differences in reactivity, here are comparative protocols for a representative nucleophilic substitution reaction: the synthesis of the corresponding 2-amino-2-(4-fluorophenyl)acetic acid derivative using ammonia.

Note: These are generalized protocols and may require optimization for specific applications. Appropriate safety precautions must be taken when handling these reagents.

Protocol 1: Reaction with this compound

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add a 10-fold molar excess of aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Adjust the pH of the aqueous residue to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reaction with 2-Chloro-2-(4-fluorophenyl)acetic acid

Materials:

  • 2-Chloro-2-(4-fluorophenyl)acetic acid

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Sealed reaction vessel (e.g., a pressure tube)

  • Heating and stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a pressure tube, dissolve 1.0 equivalent of 2-Chloro-2-(4-fluorophenyl)acetic acid in ethanol.

  • Add a 10-fold molar excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling the reaction vessel to room temperature, carefully open it.

  • Concentrate the reaction mixture under reduced pressure.

  • Adjust the pH of the aqueous residue to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Observations: The reaction with the bromo-compound is expected to proceed to completion under significantly milder conditions (lower temperature, shorter reaction time) and likely provide a higher yield of the desired amino acid product compared to the chloro-analog.

Conclusion and Recommendations

The choice between this compound and 2-Chloro-2-(4-fluorophenyl)acetic acid as a synthetic intermediate should be guided by the specific requirements of the reaction.

  • For higher reactivity and milder reaction conditions, this compound is the superior choice. The enhanced leaving group ability of bromide facilitates faster and more efficient nucleophilic substitution reactions. This is particularly advantageous when dealing with sensitive substrates or when aiming for high yields in a shorter timeframe.

  • 2-Chloro-2-(4-fluorophenyl)acetic acid may be considered when cost is a primary driver and harsher reaction conditions are tolerable. While less reactive, potentially leading to lower yields and requiring more forcing conditions, the chloro-analog is often more economical on a larger scale. Its greater stability may also be a consideration for long-term storage.

For most research and development applications where efficiency and yield are paramount, the higher reactivity of This compound makes it the more strategic and often ultimately more cost-effective option.

References

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved February 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • Rakhmatullin, R. R., Emelyushin, R. E., & Gavrilov, V. I. (2000). Kinetics of the reactions of [Chloro(phenyl)arsanyl]acetic acid with bromo- and iodoacetic acids. Russian Journal of General Chemistry, 70(9), 1415-1417.
  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. In Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. In Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 17). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. In RSC Publishing. Retrieved from [Link]

  • LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). In Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? In Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2015, January 12). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. In Organic Letters. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. In Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. In Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). In Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. In PMC. Retrieved from [Link]

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). Phenylacetic acid. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024, October 20). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved February 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-bromo-2-phenylacetic acid. Retrieved February 7, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl 2-bromo-2-phenylacetate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-chloro-2-phenylacetic acid. Retrieved from [Link]

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The Fluorine Advantage: A Comparative Guide to 2-Bromo-2-(4-fluorophenyl)acetic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Deep Dive into the Impact of Fluorination on a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for fine-tuning physicochemical and biological properties. This guide provides a comprehensive comparison of 2-Bromo-2-(4-fluorophenyl)acetic acid and its non-fluorinated counterpart, 2-Bromo-2-phenylacetic acid. By examining their synthesis, physicochemical characteristics, and potential biological activities, we aim to illuminate the distinct advantages conferred by the presence of a single fluorine atom on the phenyl ring.

The Power of a Single Atom: Why Fluorine Matters

The introduction of fluorine, the most electronegative element, into an organic scaffold can induce profound changes in a molecule's behavior. These alterations stem from a combination of steric and electronic effects, including:

  • Increased Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life for fluorinated compounds.

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups, influencing a molecule's ionization state at physiological pH.

  • Enhanced Lipophilicity (LogP): Fluorination can alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and binding to biological targets.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to improved binding affinity with a target protein.

This guide will explore how these principles manifest in the comparison of this compound and 2-Bromo-2-phenylacetic acid, providing a framework for researchers to make informed decisions in their synthetic and drug discovery endeavors.

Physicochemical Properties: A Head-to-Head Comparison

While direct, side-by-side experimental data for these two specific compounds is limited in the literature, we can draw upon established principles and available data for analogous structures to provide a comparative analysis.

Property2-Bromo-2-phenylacetic acidThis compoundThe Fluorine Advantage
Molecular Weight 215.04 g/mol 233.03 g/mol Minimal increase in size and weight.
pKa (Predicted) ~2.21[1]Lower than non-fluorinated analogThe electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid, lowering its pKa. This can impact the compound's ionization state and solubility at physiological pH.
logP (Predicted) ~2.2Higher than non-fluorinated analogThe introduction of a fluorine atom to an aromatic ring generally increases lipophilicity. This can enhance membrane permeability and potentially improve binding to hydrophobic pockets in target proteins.

Note: The pKa and logP values presented are based on computational predictions and established chemical principles. Experimental verification is recommended for precise applications.

Synthesis Showdown: The Hell-Volhard-Zelinsky Reaction

Both this compound and its non-fluorinated analog can be synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-bromination of carboxylic acids.[2][3][4][5] This reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes bromination at the α-carbon.

Reaction Workflow: Hell-Volhard-Zelinsky Bromination

HVZ_Reaction Carboxylic_Acid Phenylacetic Acid or 4-Fluorophenylacetic Acid Acyl_Bromide Acyl Bromide Intermediate Carboxylic_Acid->Acyl_Bromide + PBr3 PBr3 PBr3 (catalyst) Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Acyl_Bromide->Alpha_Bromo_Acyl_Bromide + Br2 (enol intermediate) Br2 Br2 Final_Product 2-Bromo-2-phenylacetic acid or This compound Alpha_Bromo_Acyl_Bromide->Final_Product + H2O H2O H2O (workup) Biological_Application cluster_0 Fluorinated Analog cluster_1 Non-Fluorinated Analog Fluorinated_Acid This compound Fluorinated_Derivative Fluorinated Bioactive Derivative Fluorinated_Acid->Fluorinated_Derivative Synthetic Modification Enhanced_Properties Potentially Enhanced Properties: - Increased Potency - Improved Metabolic Stability - Altered Pharmacokinetics Fluorinated_Derivative->Enhanced_Properties NonFluorinated_Acid 2-Bromo-2-phenylacetic acid NonFluorinated_Derivative Non-Fluorinated Bioactive Derivative NonFluorinated_Acid->NonFluorinated_Derivative Synthetic Modification

Caption: The fluorinated analog as a precursor to potentially improved bioactive molecules.

The enhanced physicochemical properties of this compound make it a compelling building block for the development of novel therapeutics and functional materials. The strategic placement of the fluorine atom offers a clear advantage in modulating molecular properties, providing a valuable tool for researchers aiming to optimize the performance of their target compounds.

Conclusion

The comparison between this compound and its non-fluorinated analog highlights the significant and predictable advantages conferred by fluorination. The increased acidity and lipophilicity of the fluorinated compound, coupled with the potential for enhanced metabolic stability and biological activity in its derivatives, underscore its value as a synthetic intermediate. While direct comparative experimental data remains an area for future investigation, the principles outlined in this guide provide a strong rationale for the preferential use of this compound in many research and development applications.

References

  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]

  • Frontiers in Microbiology. (2018). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • MDPI. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Retrieved from [Link]

  • Proceedings.Science. (2018). Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18. [Link]

  • ResearchGate. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (2021). Structure and properties of fluorinated and non-fluorinated Ba-coordination polymers – the position of fluorine makes the difference. [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-2-(4-fluorophenyl)acetic Acid: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(4-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic incorporation of a bromine atom at the alpha-position to a carboxylic acid, coupled with a fluorine-substituted phenyl ring, offers medicinal chemists a versatile scaffold for molecular elaboration. The efficacy, cost, and environmental impact of synthesizing this crucial intermediate are highly dependent on the chosen synthetic route. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this compound, focusing on reaction yield, product purity, and the underlying chemical principles that govern each approach. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.

Route 1: Hell-Volhard-Zelinsky Bromination of 4-Fluorophenylacetic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and widely utilized method for the α-bromination of carboxylic acids. The reaction proceeds via the in-situ formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired product.

Reaction Mechanism & Rationale

The key to the HVZ reaction is the conversion of the carboxylic acid to a more reactive acyl halide. Phosphorus tribromide (PBr₃) or red phosphorus with bromine are typically used to generate the acyl bromide. The electron-withdrawing nature of the carbonyl group in the acyl bromide facilitates the formation of the enol tautomer, which is the active species that reacts with elemental bromine. The fluorine atom on the phenyl ring is an electron-withdrawing group, which can slightly decrease the electron density at the benzylic position, but the reaction still proceeds with a good yield.

Experimental Protocol
  • Materials: 4-Fluorophenylacetic acid, Bromine (Br₂), Phosphorus tribromide (PBr₃) or red phosphorus, Dichloromethane (CH₂Cl₂), Water (H₂O), Sodium bisulfite (NaHSO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-fluorophenylacetic acid in a suitable solvent such as dichloromethane, a catalytic amount of phosphorus tribromide (or red phosphorus) is added.

    • Elemental bromine is then added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC).

    • Upon completion, the reaction is quenched by the slow addition of water to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

    • The organic layer is separated, washed with a dilute aqueous solution of sodium bisulfite to remove any excess bromine, and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization from a suitable solvent system.

Workflow Diagram

HVZ_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Fluorophenylacetic Acid + PBr3 (cat.) add_br2 Add Br2 start->add_br2 in CH2Cl2 react Reaction (Stirring at RT/Heat) add_br2->react quench Quench with H2O react->quench wash_bisulfite Wash with NaHSO3 (aq) quench->wash_bisulfite wash_brine Wash with Brine wash_bisulfite->wash_brine dry Dry (MgSO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallization evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for the Hell-Volhard-Zelinsky Bromination.

Route 2: Synthesis from 4-Fluorobenzaldehyde via Haloform Reaction

An alternative approach to this compound involves the reaction of 4-fluorobenzaldehyde with bromoform (CHBr₃) in the presence of a strong base, such as potassium hydroxide (KOH). This method is a variation of the haloform reaction.

Reaction Mechanism & Rationale

The reaction is believed to proceed through the formation of a dibromocarbene intermediate from the reaction of bromoform with the strong base. The aldehyde then reacts in a multi-step process, which ultimately leads to the formation of the α-bromo carboxylic acid. This route offers the advantage of using a readily available aldehyde as the starting material.

Experimental Protocol
  • Materials: 4-Fluorobenzaldehyde, Bromoform (CHBr₃), Potassium hydroxide (KOH), an inert solvent (e.g., a mixture of an organic solvent and water), Hydrochloric acid (HCl).

  • Procedure:

    • A solution of potassium hydroxide in water is prepared and cooled in an ice bath.

    • A solution of 4-fluorobenzaldehyde and bromoform in an inert solvent is added to the cooled KOH solution.

    • The biphasic mixture is stirred vigorously at a low temperature (e.g., 0-5 °C) for an extended period.

    • After the reaction is complete, the aqueous layer is separated and washed with an organic solvent to remove any unreacted starting materials.

    • The aqueous phase is then acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization.[1]

Workflow Diagram

Haloform_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Fluorobenzaldehyde + CHBr3 add_base Add to KOH (aq) start->add_base in inert solvent react Reaction (Stirring at 0-5°C) add_base->react separate Separate Aqueous Layer react->separate wash_organic Wash with Organic Solvent separate->wash_organic acidify Acidify with HCl wash_organic->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the Synthesis from 4-Fluorobenzaldehyde.

Comparative Analysis of Synthesis Routes

The choice between the Hell-Volhard-Zelinsky reaction and the haloform-type synthesis from 4-fluorobenzaldehyde depends on several factors, including the desired yield, purity requirements, availability of starting materials, and scalability.

ParameterRoute 1: Hell-Volhard-ZelinskyRoute 2: From 4-Fluorobenzaldehyde
Starting Material 4-Fluorophenylacetic acid4-Fluorobenzaldehyde
Key Reagents Br₂, PBr₃ (or red P)CHBr₃, KOH
Reported Yield ~75%[2]~47-48% (estimated based on 2-chlorobenzaldehyde)[1]
Purity Generally high after recrystallizationModerate to high after recrystallization
Advantages - Higher reported yield- Well-established and reliable method- Utilizes a potentially more accessible starting material (aldehyde vs. carboxylic acid)
Disadvantages - Use of corrosive and hazardous bromine and PBr₃- Generation of HBr gas- Lower estimated yield- Requires careful temperature control
Yield and Purity

The Hell-Volhard-Zelinsky route demonstrates a significantly higher reported yield of approximately 75% for the synthesis of this compound.[2] In contrast, the synthesis from 4-fluorobenzaldehyde, based on data for a similar substrate, is estimated to have a yield in the range of 47-48%.[1] From a yield perspective, the HVZ reaction is the superior method. The purity of the final product in both routes is largely dependent on the effectiveness of the purification steps, with recrystallization being a common and effective method for obtaining high-purity material.

Reagent and Reaction Condition Considerations

Route 1 employs elemental bromine and phosphorus tribromide, which are corrosive and require careful handling in a well-ventilated fume hood. The reaction also generates hydrogen bromide gas as a byproduct. Route 2 utilizes bromoform and a strong base. While also requiring careful handling, these reagents may be considered less hazardous than elemental bromine by some laboratories. The reaction conditions for the aldehyde route necessitate strict temperature control to minimize side reactions.

Substrate Availability and Cost

The choice of route may also be influenced by the commercial availability and cost of the starting materials. Both 4-fluorophenylacetic acid and 4-fluorobenzaldehyde are commercially available. A cost analysis of these starting materials and the other reagents would be prudent for large-scale synthesis.

Conclusion

Both the Hell-Volhard-Zelinsky bromination of 4-fluorophenylacetic acid and the haloform-type reaction of 4-fluorobenzaldehyde are viable methods for the synthesis of this compound. Based on the available data, the Hell-Volhard-Zelinsky reaction offers a significantly higher yield and is a well-documented and reliable method. However, the synthesis from 4-fluorobenzaldehyde provides a reasonable alternative, particularly if the aldehyde is a more readily available or cost-effective starting material. Researchers and process chemists should carefully consider the trade-offs between yield, reagent hazards, and substrate availability when selecting the most appropriate synthetic route for their specific needs. The experimental protocols and comparative data presented in this guide provide a solid foundation for making this critical decision.

References

  • WIPO PatentScope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-2-(4-fluorophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-Bromo-2-(4-fluorophenyl)acetic acid, a compound that, while valuable in synthesis, requires a comprehensive understanding of its potential hazards. This document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: A Corrosive Solid with Irritant Properties

Bromoacetic acid itself is classified as a corrosive chemical that can cause severe skin burns and eye damage[3][4]. The presence of the bromine and fluorine atoms on the phenyl ring can further influence the compound's reactivity and toxicological properties. Therefore, it is crucial to treat this compound with a high degree of caution, assuming it to be a corrosive and irritating substance[3][4].

Key Hazard Considerations:

  • Corrosive to Skin and Eyes: Direct contact can cause chemical burns[3][4].

  • Respiratory Irritant: Inhalation of dust can irritate the nose, throat, and lungs[1].

  • Potential for Toxic Ingestion: While the primary routes of exposure are dermal and inhalation, accidental ingestion could be harmful[5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken[6][7].

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation[8][9].Protects against dust particles and potential splashes that can cause serious eye damage[1].
Hand Protection Chemical-resistant gloves are required. While nitrile gloves offer good general protection for incidental contact, for prolonged handling or in case of a spill, heavier-duty gloves such as butyl or neoprene should be considered[6][7]. It is crucial to consult the glove manufacturer's resistance guide for the specific chemical class[7][10][11]. Double gloving can provide an additional layer of safety[12].Prevents direct skin contact and absorption. The choice of glove material is critical for adequate protection against corrosive organic acids[6][7].
Body Protection A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn[8][9].Protects the skin and personal clothing from contamination[9].
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (P100) should be used[1][6].Prevents the inhalation of irritating and potentially harmful dust particles[1].

PPE Selection Workflow

Caption: A workflow diagram for selecting appropriate Personal Protective Equipment (PPE).

Operational Plan: From Handling to Storage

A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidents.

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[8][13]. All necessary PPE should be inspected for integrity and worn correctly.

  • Location: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[13]. This is critical to control exposure to dust and potential vapors.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. A spatula should be used for transfers, and the container should be opened and closed within the fume hood.

  • Avoid Incompatibilities: Keep the compound away from strong bases, strong oxidizing agents, and reducing agents, as these can lead to vigorous and potentially hazardous reactions[14]. Store acids and bases in separate cabinets[8][13].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[14]. Do not consume food or drink in the laboratory[5].

Storage Plan
  • Container: Store in the original, tightly sealed container[14].

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive solids[8][14].

  • Segregation: Store away from incompatible materials. Specifically, do not store with bases or strong oxidizing agents[8][13][14].

  • Inventory Management: Maintain a clear and up-to-date inventory of the chemical.

Emergency and Disposal Protocols: Preparedness is Key

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary[3][15].

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large spills, or if you are unsure, contact your institution's emergency response team.

  • PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if dust is present[1].

  • Cleanup of Solid Spills:

    • Gently sweep or scoop the spilled solid material into a designated, labeled waste container. Do not use water to clean up a dry spill , as this can create a corrosive solution and potentially generate aerosols[1].

    • Use a dry clean-up procedure to avoid generating dust[1].

    • Once the bulk of the material is collected, the area can be decontaminated with a suitable neutralizing agent for acids (such as sodium bicarbonate solution), followed by a final wipe-down with water.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and chemically resistant container[5].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Brominated organic compounds are often disposed of via high-temperature incineration by a licensed facility[16]. Never dispose of this chemical down the drain or in the regular trash[1].

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][14].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention[4].

Conclusion: A Commitment to Safety

The safe handling of this compound is a critical component of responsible research. By understanding its hazard profile, diligently using the correct personal protective equipment, adhering to established operational and disposal plans, and being prepared for emergencies, you can mitigate the risks associated with this valuable chemical intermediate. This proactive approach to safety not only protects you and your colleagues but also fosters a laboratory environment where scientific advancement can flourish without compromise.

References

  • Apollo Scientific. (2023, May 26). 2-(4-Bromo-2,5-difluorophenyl)
  • University of Illinois Chicago. (n.d.). Standard Operating Procedure (SOP) Working with Corrosives: Acids and Bases.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • CDH Fine Chemical. (n.d.).
  • Duke University Safety. (n.d.). Corrosives Safety.
  • Fisher Scientific. (2023, August 24). 2-[(4-Fluorophenyl)
  • Yale Environmental Health & Safety. (n.d.).
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • University of Pennsylvania EHRS. (n.d.).
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • International Safety, Inc. (n.d.). Gloves Chemical Resistance Chart.
  • Chemsafe. (n.d.). 10 Tips Working Safely with corrosives.
  • Fisher Scientific. (2025, December 19).
  • Sdfine. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Reddit. (2017, September 16). Safely handling a liter of Bromine?
  • PubMed. (n.d.).
  • Manchester Organics. (n.d.).
  • Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4'-fluoroacetophenone 97 403-29-2.
  • Guidechem. (n.d.). (2-bromo-4-chlorophenyl)acetic acid (CAS No. 52864-56-9) SDS.
  • Yale EHS. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

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2-Bromo-2-(4-fluorophenyl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.